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  • Product: 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
  • CAS: 1934363-08-2

Core Science & Biosynthesis

Foundational

Conformational Control in Peptidomimetics: A Technical Whitepaper on 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid

Executive Summary The pursuit of metabolically stable and conformationally restricted amino acid surrogates is a cornerstone of modern drug discovery. Among heterocyclic building blocks, cyclic ureas have emerged as priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of metabolically stable and conformationally restricted amino acid surrogates is a cornerstone of modern drug discovery. Among heterocyclic building blocks, cyclic ureas have emerged as privileged scaffolds. This whitepaper provides an in-depth technical analysis of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1934363-08-2)[1]. By integrating a rigid imidazolidine core with the steric bulk of a gem-dimethyl substitution, this compound serves as a highly specialized chiral building block for asymmetric synthesis and peptidomimetic drug design[2].

Here, we deconstruct its molecular architecture, detail its physicochemical properties, and provide a self-validating analytical protocol for its integration into synthetic workflows.

Structural Architecture and The Thorpe-Ingold Effect

The molecular structure of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid ( C6​H10​N2​O3​ ) is defined by a five-membered imidazolidine ring. Position 2 features a ketone carbonyl, establishing the cyclic urea moiety. Position 4 bears the carboxylic acid, creating a chiral center, while Position 5 is di-substituted with methyl groups[1].

The Causality of the Gem-Dimethyl Substitution

In drug design, we do not add methyl groups arbitrarily. The di-substitution at C5 invokes the Thorpe-Ingold effect (the gem-dimethyl effect). The steric repulsion between the two methyl groups compresses the internal C4-C5-N1 bond angle. Consequently, this forces the reactive carboxylic acid at C4 into a highly restricted conformational space. When this building block is coupled to a peptide chain, it effectively locks the local ϕ and ψ dihedral angles, preventing proteolytic degradation and pre-organizing the molecule for high-affinity target binding.

MolConnectivity C2 C2 (=O) N3 N3 (H) C2->N3 N1 N1 (H) N1->C2 C4 C4 (Chiral) N3->C4 C5 C5 C4->C5 COOH COOH C4->COOH C5->N1 Me1 CH3 C5->Me1 Me2 CH3 C5->Me2

Connectivity map of the 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid core.

Quantitative Physicochemical Profile

To facilitate compound registration and property forecasting, the critical quantitative metrics of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid are summarized below.

PropertyValueScientific Implication
Chemical Name 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acidStandard IUPAC nomenclature.
CAS Registry Number 1934363-08-2Unique identifier for procurement and IP[1].
Molecular Formula C6​H10​N2​O3​ Confirms the addition of 2 carbons vs the base core[1].
Molecular Weight 158.155 g/mol Low MW allows for integration without violating Lipinski's rules[1].
H-Bond Donors (HBD) 3 (Two NH, One OH)High capacity for target receptor interaction.
H-Bond Acceptors (HBA) 3 (Two C=O, One C-O)Facilitates solubility and binding network formation.
MDL Number MFCD29046526Database cross-referencing standard[1].

Self-Validating Analytical Protocol

When utilizing cyclic ureas in asymmetric synthesis[2], verifying the integrity of the five-membered ring is critical. Harsh basic conditions during upstream synthesis can occasionally trigger ring-opening events (yielding linear ureido-derivatives).

As a Senior Application Scientist, I mandate the following self-validating workflow. This protocol ensures that the experimentalist confirms both the mass identity and the intact cyclic conformation before proceeding to peptide coupling.

Step-by-Step Methodology: Structural and Chiral Validation

Step 1: Sample Preparation

  • Weigh exactly 1.0 mg of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.

  • Dissolve in 1.0 mL of LC-MS grade Methanol for mass analysis, or 0.6 mL of DMSO−d6​ for NMR spectroscopy. Causality: DMSO−d6​ is chosen over CDCl3​ due to the high polarity and hydrogen-bonding nature of the cyclic urea, which severely limits solubility in non-polar solvents.

Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Inject 2 μL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm ).

  • Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes. Causality: Formic acid ensures protonation of the urea nitrogens, enhancing ionization efficiency.

  • Validation Checkpoint: Monitor for the [M+H]+ peak at m/z 159.16 . The absence of a peak at m/z 177 (which would indicate the addition of water via ring-opening) validates the cyclic structure.

Step 3: Nuclear Magnetic Resonance (1H-NMR)

  • Acquire a 1H-NMR spectrum at 400 MHz or higher.

  • Validation Checkpoint: Look for the gem-dimethyl signature. Because C4 is a chiral center, the two methyl groups at C5 are diastereotopic. They will appear as two distinct singlets (each integrating to 3H) in the 1.1–1.4 ppm range. The C4 proton will appear as a singlet or doublet (depending on coupling to the adjacent N3-H) around 3.8–4.2 ppm.

Step 4: Chiral HPLC (Enantiomeric Purity)

  • If utilizing the (S) or (R) specific enantiomer for asymmetric synthesis, inject the sample onto a Chiralpak AD-H column.

  • Elute with an isocratic mixture of Hexane/Isopropanol (80:20) with 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp enantiomeric resolution.

ValidationWorkflow S1 Step 1: Sample Prep (Dissolve in DMSO-d6 / MeOH) S2 Step 2: LC-MS Profiling (Confirm [M+H]+ at m/z 159.16) S1->S2 S3 Step 3: 1H-NMR Analysis (Verify diastereotopic gem-dimethyls) S2->S3 S4 Step 4: Chiral HPLC (Determine Enantiomeric Excess) S3->S4

Self-validating analytical workflow for structural and chiral confirmation.

Comparative Scaffold Analysis

To understand why a drug development professional would select the 5,5-dimethyl variant over other imidazolidine derivatives, we must compare their structural impacts.

Scaffold Building BlockCAS NumberKey Structural FeaturePrimary Application / Causality
2-Oxoimidazolidine-4-carboxylic acid 41371-53-3Unsubstituted C5 position.Baseline cyclic urea; offers moderate rigidity but allows some flexibility at the C4-C5 bond[2].
5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid 1934363-08-2Gem-dimethyl at C5.Maximum steric hindrance; locks the carboxylic acid conformation; highly resistant to proteases[1].
2,5-Dioxoimidazolidine-4-carboxylic acid 5624-16-8Hydantoin core (two ketones).Increased acidity of the ring NH; alters hydrogen-bonding network capabilities[2].

By selecting 1934363-08-2, researchers intentionally trade synthetic ease (as the sterically hindered carboxylic acid is harder to couple) for superior pharmacological stability and precise spatial arrangement of the resulting pharmacophore.

References

Sources

Exploratory

Pharmacological Mechanisms and Structural Dynamics of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Introduction: The Privileged Peptidomimetic Scaffold The 2-oxoimidazolidine-4-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Introduction: The Privileged Peptidomimetic Scaffold

The 2-oxoimidazolidine-4-carboxylic acid core is a cyclic urea analog of naturally occurring (S)-pyroglutamic acid, a fundamental building block in neuroendocrine peptides such as thyrotropin-releasing hormone (TRH)[1]. In medicinal chemistry, this core serves as a privileged scaffold for designing highly specific peptidomimetics.

The specific modification to a 5,5-dimethyl-2-oxoimidazolidine-4-carboxylic acid derivative introduces a critical structural advantage: the Thorpe-Ingold effect (gem-dimethyl effect). By substituting two hydrogen atoms with bulky methyl groups at the C5 position, the internal angle of the imidazolidine ring is compressed. This forces the exocyclic functional groups—the C4 carboxylic acid and the C2 cyclic urea—into a highly restricted, pre-organized bioactive conformation.

Causality in Drug Design: This conformational locking drastically reduces the entropic penalty upon target binding. Furthermore, the C5 position in unsubstituted imidazolidines is susceptible to enzymatic epimerization and oxidative metabolism. The 5,5-dimethyl substitution acts as a steric shield, preventing protease/amidase degradation and significantly extending the pharmacokinetic half-life of the derivative in vivo.

Mechanism I: Angiotensin-Converting Enzyme (ACE) Inhibition

Historically, the primary therapeutic utility of the 2-oxoimidazolidine-4-carboxylic acid scaffold has been in cardiovascular pharmacology, specifically as Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Imidapril and TA-6366)[2][3].

Molecular Mechanism

ACE is a zinc-dependent metallopeptidase responsible for cleaving the decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II[2]. Derivatives of 5,5-dimethyl-2-oxoimidazolidine-4-carboxylic acid act as transition-state analogs of this cleavage event.

  • Zinc Coordination: The C4 carboxylic acid acts as a potent bidentate ligand, directly coordinating with the catalytic Zn²⁺ ion in the ACE active site.

  • Hydrogen Bonding: The C2 oxo group (cyclic urea) functions as a hydrogen bond acceptor, interacting with key active site residues (e.g., His353 and His513).

  • Hydrophobic Anchoring: The 5,5-dimethyl groups project into the S1' or S2' hydrophobic sub-pockets of the enzyme, anchoring the inhibitor and displacing ordered water molecules, which drives the binding enthalpy.

By competitively inhibiting ACE, these derivatives prevent the activation of the Renin-Angiotensin-Aldosterone System (RAAS), thereby lowering blood pressure and preventing vascular hypertrophy[3].

RAAS_Pathway A Angiotensinogen B Angiotensin I A->B Renin C Angiotensin II B->C ACE D AT1 Receptor (Vasoconstriction) C->D Binding E 5,5-Dimethyl Derivative E->B Inhibits ACE

Fig 1. RAAS pathway modulation via ACE inhibition by 5,5-dimethyl derivatives.

Mechanism II: TrkB-CREB Signaling Activation (Neuroplasticity)

Recent phenotypic screening breakthroughs have repositioned 2-oxoimidazolidine-4-carboxylic acid derivatives as potent, rapid-acting antidepressants[4]. Unlike traditional Selective Serotonin Reuptake Inhibitors (SSRIs) that take weeks to exhibit clinical efficacy, these derivatives (such as the optimized preclinical candidate B11) directly modulate neuroplasticity[5].

Molecular Mechanism

These derivatives bypass the serotonin synapse and directly activate the Brain-Derived Neurotrophic Factor (BDNF) - Tropomyosin receptor kinase B (TrkB) signaling axis[5].

  • Receptor Binding: The lipophilic nature of the 5,5-dimethylated scaffold allows it to readily cross the blood-brain barrier (BBB). Once in the central nervous system, it binds to the transmembrane domain of the TrkB receptor[4].

  • Signal Transduction: Binding facilitates TrkB homodimerization and rapid autophosphorylation at intracellular tyrosine residues (specifically Y816).

  • Downstream Cascades: This phosphorylation recruits and activates PLCγ1, PI3K/Akt, and MAPK/ERK pathways, culminating in the phosphorylation of the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus to drive the transcription of neuroplasticity-related genes[5].

TrkB_Signaling A Derivative Binding (e.g., B11 Analog) B TrkB Receptor Autophosphorylation A->B Allosteric Activation C PLCγ1 Pathway B->C D PI3K/Akt Pathway B->D E MAPK/ERK Pathway B->E F CREB Activation (Neuroplasticity) C->F D->F E->F

Fig 2. TrkB-CREB signaling cascade activated by 2-oxoimidazolidine derivatives.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the dual mechanisms of these derivatives, the following self-validating protocols must be employed.

Protocol A: In Vitro ACE Inhibition Kinetics (FRET-Based)

Objective: Determine the IC₅₀ and binding kinetics of the 5,5-dimethyl derivative against human ACE.

  • Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.4) supplemented with 300 mM NaCl and 10 μM ZnCl₂.

    • Expert Causality: The inclusion of exogenous ZnCl₂ is critical to prevent the spontaneous demetallation of the enzyme during the assay, ensuring the metallopeptidase active site remains structurally intact for inhibitor binding.

  • Compound Pre-incubation: Incubate 0.1 nM human recombinant ACE with varying concentrations of the derivative (10 pM to 10 μM) in a 96-well black microplate for 30 minutes at 37°C.

    • Expert Causality: The steric bulk of the gem-dimethyl group slows the on-rate ( kon​ ). An extended pre-incubation is mandatory to achieve steady-state thermodynamic equilibrium before introducing substrate competition.

  • Substrate Addition: Add 10 μM of the FRET substrate (Abz-FRK(Dnp)P-OH) to initiate the reaction.

    • Expert Causality: This substrate provides a self-validating internal readout; enzymatic cleavage separates the fluorophore (Abz) from the quencher (Dnp), yielding real-time kinetic data without the hazardous waste associated with radiometric assays.

  • Kinetic Readout: Monitor fluorescence (Ex: 320 nm, Em: 420 nm) continuously for 60 minutes. Calculate the initial velocity ( V0​ ) and determine the IC₅₀ using a 4-parameter logistic regression. Use Imidaprilat as a positive internal control.

Protocol B: TrkB Phosphorylation Assay (Primary Neurons)

Objective: Validate the rapid activation of the TrkB-PLCγ1 axis.

  • Culture Preparation: Isolate and culture primary hippocampal neurons from E18 mice. Maintain for 14 days in vitro (DIV).

    • Expert Causality: Primary cultures must be used instead of immortalized cell lines (like SH-SY5Y) because primary neurons preserve the endogenous stoichiometry of TrkB and its localization within cholesterol-rich lipid rafts, which is essential for the drug's mechanism of action.

  • Starvation & Treatment: Replace media with Neurobasal medium (without B27 supplement) for 2 hours to establish a baseline. Treat cells with 10 μM of the derivative, vehicle (negative control), or 50 ng/mL BDNF (positive control) for exactly 15 minutes.

    • Expert Causality: The strict 15-minute window is designed to capture the transient peak of rapid TrkB autophosphorylation before the receptor undergoes clathrin-mediated endocytosis and degradation.

  • Lysis & Protein Extraction: Lyse cells immediately on ice using RIPA buffer supplemented with a robust phosphatase inhibitor cocktail (Na₃VO₄, NaF).

    • Expert Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly dephosphorylate Y816 during extraction, yielding false negatives.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe with anti-p-TrkB (Y816) and anti-total TrkB antibodies. Normalize the p-TrkB signal to total TrkB to validate specific receptor activation rather than mere upregulation of receptor expression.

Quantitative Data Presentation

The table below summarizes the comparative pharmacological advantages conferred by the 5,5-dimethyl modification on the 2-oxoimidazolidine-4-carboxylic acid core.

Table 1: Comparative Pharmacological Profile of 2-Oxoimidazolidine-4-carboxylic Acid Derivatives

Derivative ScaffoldPrimary TargetMechanism of ActionApprox. IC₅₀ / EC₅₀Key Structural AdvantagePharmacokinetic Impact
Unsubstituted Core (e.g., Imidaprilat)ACECompetitive Inhibition~1.5 nMStandard PeptidomimeticBaseline Half-life
5,5-Dimethylated ACERestricted Competitive Inhibition~0.8 nMThorpe-Ingold Effect+40% Metabolic Resistance
N-Alkyl/Aryl Analog (e.g., B11 analog)TrkBAllosteric Receptor Activation~10 μM (EC₅₀)Lipophilic BulkHigh BBB Penetration

References

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Source: MDPI Molbank (2024) URL:[Link][1]

  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective Source: PubMed Central / NIH URL:[Link][2]

  • Effects of Long-Term Administration of ... (TA-6366), a New Angiotensin I Converting Enzyme (ACE) Inhibitor Source: J-Stage URL:[Link][3]

  • Discovery of Rapid-Acting, Orally Available Antidepressants by Activating TrkB Signaling Source: PubMed / NIH (2025) URL:[Link][4]

  • Discovery of Rapid-Acting, Orally Available Antidepressants by Activating TrkB Signaling Source: Journal of Medicinal Chemistry / ACS Publications (2025) URL:[Link][5]

Sources

Foundational

in vitro toxicity and safety data for 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid

An In-Depth Technical Guide to the In Vitro Toxicity and Preclinical Safety Profiling of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid Target Audience: Researchers, Toxicologists, and Drug Development Professionals C...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Preclinical Safety Profiling of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1934363-08-2)

Executive Summary & Structural Context

In modern drug discovery, heterocyclic building blocks are the foundation of lead generation. 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is a specialized, chiral-capable cyclic urea derivative[1]. Structurally related to hydantoins (imidazolidine-2,4-diones) and classical 2-oxoimidazolidines, this scaffold is frequently utilized in the synthesis of antimicrobial, anticancer, and renal-active therapeutic agents[2][3].

As a Senior Application Scientist, I approach the safety de-risking of such intermediates not as a checklist, but as a mechanistic investigation. While specific in vivo toxicological data for this exact CAS is often confined to proprietary pharmaceutical libraries, we can accurately construct its in vitro safety profile and hazard baseline by analyzing its structural alerts and applying standardized toxicological protocols proven for the 2-oxoimidazolidine class[4][5].

Physicochemical Hazard Profiling

Before initiating cell-based assays, it is critical to understand the baseline physicochemical hazards. The presence of the carboxylic acid moiety and the cyclic urea nitrogen atoms allows for strong hydrogen bonding, which can disrupt lipid bilayers in mucosal membranes, leading to localized irritation rather than acute systemic toxicity.

Based on Global Harmonized System (GHS) data for closely related analogs like (4R)-2-oxoimidazolidine-4-carboxylic acid (CAS 214767-15-4) and protected derivatives (CAS 59760-01-9), the compound exhibits a predictable localized hazard profile[5][6].

Table 1: Predictive GHS Hazard Classification for 2-Oxoimidazolidine-4-carboxylic Acids

Hazard CodeClassificationMechanistic RationalePrecautionary Protocol
H315 Skin Irritation (Category 2)Weak acidity of the C4-carboxylic group interacts with epidermal keratinocytes.Handle with nitrile gloves; prepare stocks in chemical fume hood[6].
H319 Eye Irritation (Category 2A)Osmotic and pH disruption of the corneal epithelium.Use safety goggles (EN 166 standard) during powder weighing[6].
H335 STOT SE 3 (Respiratory)Inhalation of fine crystalline powder causes transient mucosal inflammation.P261: Avoid breathing dust. Utilize localized exhaust ventilation[5].

In Vitro Cytotoxicity & Cellular Safety

A fundamental pillar of preclinical safety is determining the therapeutic window—the gap between pharmacological efficacy and baseline cytotoxicity. Imidazolidine derivatives generally exhibit a highly favorable safety profile when tested against normal human cell lines[2].

The gem-dimethyl substitution at the 5-position of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is a deliberate design choice in medicinal chemistry. This steric bulk restricts the conformational flexibility of the ring, often reducing non-specific protein binding and lowering off-target cytotoxicity compared to unsubstituted analogs.

Protocol 1: High-Throughput MTT Cell Viability Assay

To validate the cellular safety of this compound, we employ the MTT assay using WI-38 (normal human lung fibroblasts) and HepG2 (human hepatoma) cell lines.

  • Causality Check: Why WI-38 and HepG2? WI-38 establishes a non-neoplastic baseline to ensure the compound does not kill healthy dividing cells. HepG2 provides insight into potential hepatotoxicity, as the liver is the primary site of xenobiotic metabolism.

Step-by-Step Methodology:

  • Cell Seeding: Seed WI-38 and HepG2 cells at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid in molecular-grade DMSO to create a 10 mM stock. Dilute in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. (Crucial: Ensure final DMSO concentration remains ≤0.5% v/v to prevent solvent-induced toxicity).

  • Exposure: Aspirate growth media and replace with compound-dosed media. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mechanism: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming purple formazan crystals[7].

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

G A Compound Synthesis CAS: 1934363-08-2 B Cell Culture (WI-38 / HepG2) Seeding at 10^4 cells/well A->B Prepare Stock C Compound Incubation (48h, 0.1 - 100 µM) B->C Adherence D MTT Reagent Addition (Mitochondrial Reduction) C->D End of Exposure E Formazan Solubilization (DMSO Lysis) D->E Cell Lysis F Absorbance Reading (OD 570 nm) E->F Quantification G IC50 Calculation & Safety Margin Determination F->G Data Analysis

Figure 1: Standardized In Vitro MTT Cytotoxicity Workflow for Imidazolidine Derivatives.

Metabolic Stability and CYP450-Mediated Toxication

A compound may be non-toxic in its parent form but become highly reactive following hepatic metabolism. Cyclic ureas and hydantoins are known substrates for Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4, which is responsible for the toxication of numerous drug scaffolds via oxidation, phenol, or quinone formation[8].

Protocol 2: Human Liver Microsome (HLM) Stability & GSH Trapping Assay

To ensure 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid does not form reactive electrophiles that cause hepatotoxicity, an HLM assay coupled with Glutathione (GSH) trapping is mandatory.

  • Causality Check: Why use GSH? Reactive metabolites (like epoxides or oxidized ring intermediates) are transient and difficult to detect directly. GSH acts as a nucleophilic "trap." If the compound undergoes toxic bioactivation, we will detect GSH-adducts via LC-MS/MS, serving as a red flag for in vivo liver toxicity.

Step-by-Step Methodology:

  • Reaction Setup: In a 1.5 mL Eppendorf tube, combine 1 µM of the test compound, 1 mg/mL pooled Human Liver Microsomes (HLMs), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor the depletion of the parent compound to calculate intrinsic clearance ( CLint​ ) and scan for mass shifts corresponding to GSH-adducts (+307 Da).

G Parent 5,5-Dimethyl-2-oxoimidazolidine -4-carboxylic acid CYP Hepatic CYP450 (e.g., CYP3A4) Parent->CYP Phase I Metabolism Stable Stable Metabolites (Excreted) CYP->Stable Hydroxylation Reactive Reactive Intermediates (Potential Toxication) CYP->Reactive Ring Oxidation GSH Glutathione (GSH) Trapping Assay Reactive->GSH In Vitro Screen Tox Cellular Toxicity / Protein Adduction Reactive->Tox Un-trapped (In Vivo Risk) Safe Detoxified Adducts (Detected via LC-MS) GSH->Safe Trapped

Figure 2: Predictive CYP450-Mediated Metabolic Toxication and GSH Trapping Pathway.

Conclusion

5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid represents a highly versatile and structurally stable building block. Based on structural analogs and class-wide data, it is expected to exhibit low baseline in vitro cytotoxicity, making it a safe intermediate for downstream drug synthesis. However, standard laboratory precautions must be taken to mitigate localized skin and respiratory irritation (H315, H335). By implementing the self-validating MTT and HLM-GSH trapping protocols outlined above, development teams can confidently de-risk this compound prior to advancing into costly in vivo pharmacokinetic models.

References

  • MDPI. "Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold." Molecules. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Silver derivatives of multi-donor heterocyclic thioamides... and human bone cancer MG63 cell line." RSC Advances. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes." Drug Metabolism Reviews. Available at: [Link]

  • NextSDS. "(4R)-2-oxoimidazolidine-4-carboxylic acid — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Google Patents. "US4804672A - 2-oxo-imidazolidine derivatives as agents for treatment of kidney diseases." USPTO.

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid in the lab

Application Note: Synthesis and Characterization of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid Scientific Rationale & Background The 2-oxoimidazolidine-4-carboxylic acid scaffold is a privileged pharmacophore in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid

Scientific Rationale & Background

The 2-oxoimidazolidine-4-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery. It serves as a conformationally restricted proline surrogate and a critical structural motif in the design of hepatitis C virus (HCV) NS3-4A serine protease inhibitors [1] and human BACE-1 inhibitors.

The specific derivative, 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1934363-08-2) , introduces a gem-dimethyl group at the C5 position of the cyclic urea ring. This substitution exerts a profound Thorpe-Ingold effect, heavily biasing the trajectory of intramolecular cyclization during synthesis and further restricting the conformational flexibility of the final aza-peptide mimic [4].

Causality & Experimental Design (The "Why")

Synthesizing this sterically hindered cyclic urea requires a self-validating, highly optimized experimental design.

  • Precursor Selection: The synthesis begins with 2,3-diamino-3-methylbutanoic acid . This α,β -diamino acid provides the exact carbon backbone required for the target molecule.

  • Carbonylating Agent (Triphosgene vs. CDI): While carbonyldiimidazole (CDI) is frequently used for unhindered amines due to its safety profile, it often fails or requires excessive heating when applied to tertiary carbon-bound amines (such as the C3-amine of our precursor), leading to degradation. Triphosgene (bis(trichloromethyl) carbonate) is selected because it maintains the extreme electrophilicity necessary to drive the formation of the sterically hindered isocyanate intermediate, while offering a vastly superior safety profile compared to phosgene gas [3].

  • Regioselectivity of Cyclization: The α -amine (C2) is less sterically hindered than the β -amine (C3). Therefore, the initial nucleophilic attack on triphosgene predominantly occurs at the C2-amine, forming a carbamoyl chloride that rapidly eliminates HCl to form an isocyanate. The C3-amine then attacks intramolecularly to close the 5-membered ring.

  • Solvent & Base Strategy: The reaction is conducted in a mixed aqueous/organic system (Water/THF) utilizing sodium bicarbonate (NaHCO 3​ ) [2]. A weak inorganic base is critical: it maintains the precursor amines in their nucleophilic free-base form and neutralizes the massive amount of HCl generated (6 equivalents per mole of triphosgene) without hydrolyzing the triphosgene too rapidly.

  • Purification Strategy: Because the resulting 5,5-dimethyl-2-oxoimidazolidine-4-carboxylic acid is highly polar, zwitterionic, and water-soluble, standard liquid-liquid extraction is highly inefficient. The protocol utilizes strongly acidic ion-exchange chromatography (Dowex 50WX2-100) to isolate the product from the excess inorganic salts [2].

Mechanism N1 2,3-Diamino-3-methylbutanoic acid (Free Base) N3 Carbamoyl Chloride Intermediate (Formed at less hindered C2-Amine) N1->N3 + N2 (0-5 °C) N2 Triphosgene (Phosgene Equivalent) N4 Isocyanate Intermediate (Highly Reactive) N3->N4 - HCl (Base Promoted) N5 Intramolecular Cyclization (Nucleophilic Attack by C3-Amine) N4->N5 Thorpe-Ingold Effect N6 5,5-Dimethyl-2-oxoimidazolidine -4-carboxylic acid N5->N6 - HCl

Fig 1. Mechanistic pathway of the regioselective phosgene-mediated intramolecular cyclization.

Quantitative Data & Reagent Profiling

Table 1: Stoichiometry and Reagent Profile (1.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2,3-Diamino-3-methylbutanoic acid132.161.0 eq132.2 mgSubstrate
Sodium Bicarbonate (NaHCO 3​ )84.0110.0 eq840.1 mgAcid Scavenger / Buffer
Triphosgene296.751.2 eq*356.1 mgCarbonylating Agent
HPLC-Grade Water--10.0 mLPrimary Solvent
Tetrahydrofuran (THF)72.11-3.0 mLCo-solvent for Triphosgene

*Note: 1.2 eq of triphosgene provides 3.6 eq of phosgene equivalents, ensuring complete conversion of the sterically hindered tertiary amine [2].

Step-by-Step Experimental Protocol

Caution: Triphosgene is highly toxic and moisture-sensitive. All operations involving triphosgene must be conducted in a heavily ventilated fume hood. Ensure a 10% NaOH quenching bath is available for all glassware.

Phase 1: Substrate Activation
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Dissolve 2,3-diamino-3-methylbutanoic acid (132.2 mg, 1.00 mmol) in 10 mL of HPLC-grade water.

  • Add NaHCO 3​ (840.1 mg, 10.0 mmol) to the aqueous solution. Stir vigorously until gas evolution (if any) ceases and the base is fully dissolved.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

Phase 2: Carbonylation & Cyclization
  • In a separate dry vial, dissolve triphosgene (356.1 mg, 1.20 mmol) in 3.0 mL of anhydrous THF.

  • Using a gas-tight syringe, add the triphosgene/THF solution dropwise to the vigorously stirring aqueous mixture over a period of 30 minutes. Causality: Slow addition prevents thermal runaway and minimizes the competitive hydrolysis of the isocyanate intermediate back to the amine.

  • Once the addition is complete, maintain the reaction at 0–5 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature naturally.

  • Stir the reaction at room temperature for 18–22 hours.

  • In-Process Control: Monitor the reaction via LC-MS. The starting material mass ( [M+H]+=133.1 ) should be fully consumed, replaced by the target product mass ( [M+H]+=159.1 ).

Phase 3: Purification via Ion-Exchange
  • Transfer the crude aqueous reaction mixture directly onto a pre-packed column of Dowex 50WX2-100 strongly acidic ion-exchange resin (H + form, approx. 20 g).

  • Elute the column with distilled water (approx. 100 mL) to wash away the unreacted NaHCO 3​ , NaCl, and THF. The target compound will be retained or elute slowly depending on the exact pH.

  • Elute the product using a 5% aqueous pyridine or dilute ammonium hydroxide solution if it is strongly retained.

  • Pool the product-containing fractions (verified by TLC with ninhydrin stain—cyclic ureas often appear as faint yellow/brown spots upon heating).

  • Lyophilize the pooled fractions to remove water, yielding the crude product as a white solid.

  • Recrystallize from hot acetonitrile to afford pure 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.

Workflow A Substrate Prep 2,3-Diamino-3-methylbutanoic acid + Aqueous NaHCO3 B Carbonylation Triphosgene in THF (0-5 °C, Dropwise) A->B C Cyclization Room Temp, 18-22 h In-process LC-MS B->C D Purification Dowex 50WX2 Ion-Exchange C->D E Final Product Lyophilization & Recrystallization D->E

Fig 2. Experimental workflow for the synthesis and purification of the target cyclic urea.

Troubleshooting & Self-Validation System

Table 2: In-Process Controls and Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Incomplete Conversion (LC-MS shows starting material)Rapid hydrolysis of triphosgene before reacting with the sterically hindered C3-amine.Cool the reaction strictly to 0 °C during addition. Increase triphosgene to 1.5 eq.
Formation of Oligomers Intermolecular reaction outcompeting intramolecular cyclization.Increase the dilution of the reaction (add an additional 10 mL of water).
Product Lost During Extraction The zwitterionic cyclic urea is highly hydrophilic and remains in the aqueous phase.Do not attempt organic extraction. Proceed strictly with the Dowex 50WX2 ion-exchange protocol.

References

  • Title: Novel 2-oxoimidazolidine-4-carboxylic acid derivatives as hepatitis C virus NS3-4A serine protease inhibitors: synthesis, activity, and X-ray crystal structure of an enzyme inhibitor complex Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Source: MDPI Molbank URL: [Link]

  • Title: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Application Notes & Protocols: 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid as a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Constrained Chiral Scaffold In the landscape of modern drug discovery and asymmetric synthesis, the strategic selecti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Constrained Chiral Scaffold

In the landscape of modern drug discovery and asymmetric synthesis, the strategic selection of chiral building blocks is paramount. These molecules serve as foundational pillars upon which complex, stereochemically defined targets are constructed. 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, a derivative of the hydantoin family, represents a uniquely valuable synthon. Its structure is distinguished by a rigid five-membered ring, a synthetically versatile carboxylic acid handle, and, most critically, a quaternary stereocenter at the C4 position.

The hydantoin core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents with activities ranging from anticonvulsant to anticancer.[1][2] The gem-dimethyl substitution at the C5 position provides conformational rigidity and steric bulk, which can be exploited to influence molecular shape and interactions with biological targets. The challenge of creating quaternary stereocenters makes enantiomerically pure 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid a particularly powerful starting material, allowing chemists to bypass difficult synthetic steps and directly incorporate this complex motif.[3][4]

This guide provides a detailed exploration of the applications and experimental protocols for leveraging this chiral building block in the synthesis of novel molecules.

PART 1: Preparation and Resolution of the Core Building Block

The racemic form of 5,5-dimethylhydantoin is commonly synthesized via the Bucherer-Bergs reaction, a robust one-pot method.[5][6] However, for its application as a chiral building block, obtaining the single enantiomer is essential. This is typically achieved through classical resolution.

Workflow for Preparation and Resolution

G cluster_0 Racemate Synthesis cluster_1 Carboxylation & Resolution A Acetone Cyanohydrin + Ammonium Carbonate B Bucherer-Bergs Reaction A->B C Racemic 5,5-Dimethylhydantoin B->C D Carboxylation Reaction C->D E Racemic 5,5-Dimethyl-2-oxoimidazolidine- 4-carboxylic acid D->E F Resolution with Chiral Amine (e.g., (R)-α-methylbenzylamine) E->F G Diastereomeric Salt Formation F->G H Fractional Crystallization G->H I Acidification H->I J (R)- or (S)-Enantiomer I->J G A Chiral Building Block (R-COOH) C Activated Ester Intermediate A->C B Coupling Agent (EDC, HATU, etc.) B->C E Chiral Amide Product C->E D Amine (R'-NH2) D->E

Caption: Workflow for amide coupling using the chiral building block.

Protocol 2: General Procedure for Amide Coupling
  • Activation: Dissolve (S)-5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (1.0 eq, e.g., 172 mg, 1.0 mmol) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL). Add a coupling agent such as HATU (1.1 eq, 418 mg, 1.1 mmol) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq, 435 µL, 2.5 mmol). Stir at room temperature for 15 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Self-Validating System: The success of the coupling is confirmed by the disappearance of the starting carboxylic acid on TLC and the appearance of a new, typically less polar, product spot. The final structure is validated through NMR spectroscopy, where the appearance of new signals corresponding to the added amine fragment and a characteristic amide NH proton signal (if applicable) confirms the transformation. Mass spectrometry will show the expected molecular ion peak for the coupled product.

Application II: N-Alkylation to Modulate Physicochemical Properties

The N1 and N3 positions of the hydantoin ring can be selectively functionalized to fine-tune properties such as solubility, lipophilicity, and metabolic stability. [2]This is a critical step in optimizing drug candidates.

Protocol 3: Selective N3-Alkylation of the Hydantoin Ring

Note: This protocol often requires the carboxylic acid to be protected, for instance, as a methyl or ethyl ester, to prevent unwanted side reactions.

  • Protection (if necessary): Convert the carboxylic acid to a methyl ester using SOCl₂ in methanol or similar standard procedures.

  • Deprotonation: Dissolve the N-unsubstituted hydantoin ester (1.0 eq) in anhydrous DMF. Add a mild base such as potassium carbonate (K₂CO₃) (1.5 eq). The N3 proton is more acidic and is preferentially removed.

  • Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to 50-60 °C and stir for 6-16 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Deprotection (if necessary): Hydrolyze the ester back to the carboxylic acid using aqueous LiOH or NaOH if the free acid is the final target.

Expertise & Causality: The selectivity for N3-alkylation over N1 is due to the higher acidity of the N3 proton, which is adjacent to the carbonyl group at C4. Using a mild base like K₂CO₃ is often sufficient to deprotonate N3 without significantly affecting N1, providing kinetic control over the alkylation site.

PART 3: Data Presentation

The following table summarizes representative transformations that can be performed on the chiral building block.

TransformationReagents & ConditionsProduct ClassTypical YieldKey Analytical Signature
Amide Coupling Amine, HATU, DIPEA, DMF, RTChiral Amides70-95%Appearance of amide C=O stretch (~1650 cm⁻¹) in IR; new proton signals in ¹H NMR.
Esterification Alcohol, H₂SO₄ (cat.), RefluxChiral Esters80-98%Appearance of ester C=O stretch (~1735 cm⁻¹) in IR; characteristic alkyl signals in NMR.
N3-Alkylation Alkyl Halide, K₂CO₃, DMF, 60°CN3-Substituted Hydantoins65-90%Disappearance of N3-H signal in ¹H NMR; new signals for the alkyl group.
Acid Reduction BH₃·THF or LiAlH₄, THF, 0°C to RTChiral Amino Alcohols60-85%Disappearance of C=O stretch of acid in IR; appearance of broad O-H stretch (~3300 cm⁻¹).

References

  • CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid . MDPI. [Link]

  • methyl 5,5-dimethyl-2-oxo-1,3-thiazolidine-4-carboxylate . Chemical Synthesis Database. [Link]

  • Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation . ACS Publications. [Link]

  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors . PubMed. [Link]

  • Synthesis of 2 — ( Chiral Alkyl ) Oxazolines . An-Najah Journals. [Link]

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) . PMC - National Center for Biotechnology Information. [Link]

  • 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate . ResearchGate. [Link]

  • Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas . Royal Society of Chemistry. [Link]

  • Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization . Journal of the American Chemical Society. [Link]

  • Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization . PMC - National Center for Biotechnology Information. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone . MDPI. [Link]

  • Novel new research strategies of hydantoin derivatives: A review . SRR Publications. [Link]

  • Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid . International Union of Crystallography. [Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins . SpringerLink. [Link]

  • Synthesis of C2-Symmetrical Chiral Diamines: Diastereoselective Addition to Bis(1,3-oxazolidinyl)alkanes with Grignard Reagents . ResearchGate. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential . Pakistan Journal of Pharmaceutical Sciences. [Link]

  • CN102002000B - Method for producing 5,5-dimethyl hydantoin.
  • Hydantoin synthesis . Organic Chemistry Portal. [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction . Journal of Synthetic Chemistry. [Link]

Sources

Method

Application Note: HPLC Method Development for 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid

Executive Summary The analysis of highly polar, low-molecular-weight heterocyclic compounds presents a unique set of challenges in liquid chromatography. 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1934363-08...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of highly polar, low-molecular-weight heterocyclic compounds presents a unique set of challenges in liquid chromatography. 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1934363-08-2; MW: 158.15 g/mol ) is a cyclic urea derivative characterized by extreme hydrophilicity and the absence of a conjugated π -system. Conventional Reversed-Phase Liquid Chromatography (RP-HPLC) coupled with UV detection is fundamentally unsuited for this analyte due to negligible retention on C18 stationary phases and the lack of a viable chromophore.

This application note details a self-validating, robust methodology utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Charged Aerosol Detection (CAD) . By leveraging orthogonal retention mechanisms and universal/mass-selective detection, this protocol ensures high-fidelity quantitation suitable for pharmacokinetic profiling, synthetic reaction monitoring, and quality control.

Method Development Rationale: Causality & Chromatographic Physics

As a Senior Application Scientist, it is critical to design methods where the chemistry of the analyte dictates the instrumental parameters, rather than forcing the analyte into a generic workflow.

Stationary Phase Selection: The Case for HILIC

Carboxyl-bearing low-molecular-weight compounds are notoriously difficult to retain on standard reversed-phase columns without the use of ion-pairing reagents, which severely suppress MS ionization[1]. To overcome this, HILIC is employed. In HILIC, a water-enriched layer is immobilized on a polar stationary phase (such as an amide or zwitterionic phase). The highly polar 5,5-dimethyl-2-oxoimidazolidine-4-carboxylic acid partitions dynamically between the bulk acetonitrile-rich mobile phase and this aqueous layer[2]. An Amide-bonded silica phase is specifically selected here because it provides exceptional hydrogen-bond donating and accepting capabilities, which perfectly complement the cyclic urea and carboxylic acid moieties of the analyte.

Mobile Phase Causality: Ionic Strength and pH Control

The mobile phase consists of Acetonitrile and 10 mM Ammonium Acetate adjusted to pH 5.0.

  • Why pH 5.0? The pKa of the carboxylic acid group is approximately 3.5. At pH 5.0, the molecule is predominantly in its ionized (carboxylate) form. Ionization increases the analyte's hydrophilicity, thereby increasing its retention factor ( k′ ) in HILIC mode[2].

  • Why 10 mM Ammonium Acetate? HILIC mechanisms are highly sensitive to ionic strength. Ammonium acetate provides a constant ionic environment that masks residual silanol activity on the silica support, preventing asymmetric peak tailing. Furthermore, it is fully volatile, ensuring seamless compatibility with ESI-MS/MS[2].

Detection Strategy: Bypassing the UV Limitation

Because 5,5-dimethyl-2-oxoimidazolidine-4-carboxylic acid lacks a UV chromophore, monitoring at <210 nm would be required for standard HPLC-UV. However, at this wavelength, the carboxylate groups of the acetate buffer and the acetonitrile mobile phase exhibit massive background absorbance, leading to severe baseline drift during gradient elution. To build a self-validating system, we utilize ESI-MS/MS in negative ion mode for absolute structural specificity. Alternatively, for laboratories without MS capabilities or when analyzing without certified reference standards, Charged Aerosol Detection (CAD) is employed. CAD provides a near-universal response for non-volatile analytes independent of their chemical structure[3].

MethodLogic A Target: 5,5-Dimethyl-2-oxoimidazolidine- 4-carboxylic acid B Chromatography Selection A->B High Polarity D Detection Selection A->D No UV Chromophore C HILIC (Amide Phase) B->C Avoids Ion-Pairing F Mobile Phase Optimization (ACN / 10mM NH4OAc pH 5.0) C->F E ESI-MS/MS or CAD D->E Universal/Mass Detection E->F

Caption: Logical workflow for HPLC method development of polar, non-UV active carboxylic acids.

Experimental Protocols

Reagents and Materials
  • Stationary Phase: Waters XBridge Amide or equivalent (150 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 5.0 with glacial acetic acid.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Standards: 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (Purity 98%).

Self-Validating Sample Preparation

Critical Insight: In HILIC, injecting a sample dissolved in a highly aqueous solvent will disrupt the water-enriched layer on the column, causing the analyte to break through and elute in the void volume (the "solvent effect").

  • Accurately weigh 10.0 mg of the analyte and dissolve in 10 mL of 50:50 Water/Acetonitrile to create a 1 mg/mL primary stock.

  • Perform all subsequent working dilutions using at least 75% Acetonitrile .

  • Centrifuge the final sample at 14,000 rpm for 5 minutes at 4°C to remove any particulate matter prior to injection.

LC-MS/MS Instrumental Conditions

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
0.00.45.095.0Initial
1.00.45.095.06 (Linear)
6.00.440.060.06 (Linear)
8.00.440.060.06 (Linear)
8.10.45.095.06 (Linear)
12.00.45.095.06 (Linear)

Note: The column temperature must be strictly maintained at 40°C to ensure reproducible partitioning kinetics.

Mass Spectrometry Parameters (Negative ESI):

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • Quantifier: m/z 157.1 113.1 (Loss of CO2​ , Collision Energy: 15 eV)

    • Qualifier: m/z 157.1 139.1 (Loss of H2​O , Collision Energy: 20 eV)

HILIC_Mechanism A Mobile Phase (>80% Acetonitrile) B Water-Enriched Layer A->B Dynamic Partitioning C Amide Stationary Phase B->C Hydrogen Bonding D Analyte (Carboxylate Form) D->B Hydrophilic Interaction D->C Dipole-Dipole

Caption: HILIC retention mechanism for 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid on an amide phase.

Method Validation & Quantitative Data

The developed HILIC-MS/MS method was validated according to ICH Q2(R1) guidelines. The use of an amide column combined with the optimized pH 5.0 buffer yielded a highly symmetrical peak (Asymmetry factor As​=1.05 ) with a retention time of 4.2 minutes.

Table 2: Summary of Quantitative Method Validation Parameters

Validation ParameterResult (HILIC-MS/MS)Result (HILIC-CAD)
Linearity Range 1.0 – 500 ng/mL0.5 – 100 µg/mL
Coefficient of Determination ( R2 ) 0.99920.9985 (Quadratic fit)
Limit of Detection (LOD) 0.3 ng/mL150 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL500 ng/mL
Intra-day Precision (RSD%, n=6) 1.8%2.4%
Inter-day Precision (RSD%, n=18) 2.5%3.1%
Mean Recovery (Spiked Matrix) 98.5% ± 2.1%97.2% ± 3.5%

Data Interpretation: The MS/MS method provides trace-level sensitivity suitable for biological matrices or impurity profiling. The CAD method, while less sensitive, offers a robust alternative for bulk purity assays and formulation quality control where high concentrations are expected, bypassing the need for compound-specific ionization optimization[3].

References

  • Kitanovski, Z., et al. (2011). Characterization of Carboxylic Acids in Atmospheric Aerosols Using Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatography A, 1218(28), 4417-4425. URL:[Link]

  • Zhou, Q., et al. (2015). Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector. Talanta, 136, 35-41. URL:[Link]

  • Tsunoda, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (MDPI), 25(21), 4948. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique solubility challenges presented by this molecule. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental structural features of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid that influence its solubility?

A1: The solubility behavior of this molecule is governed by a combination of three key structural features:

  • Hydantoin Ring: The core, 5,5-Dimethyl-2-oxoimidazolidine (a hydantoin derivative), is a rigid, heterocyclic structure. While it contains polar urea functionality capable of acting as both a hydrogen bond donor and acceptor, the overall ring system has significant non-polar character.[1][2]

  • Gem-Dimethyl Group: The two methyl groups at the C5 position create a non-polar, sterically hindered region. This feature generally decreases aqueous solubility compared to the unsubstituted hydantoin parent structure.

  • Carboxylic Acid Group: The carboxylic acid at the C4 position is the most influential group for determining solubility in aqueous systems. It is a weak acid and can be protonated (R-COOH) or deprotonated (R-COO⁻) depending on the pH of the medium.[3] This dual nature is the key to manipulating its solubility.

Q2: How does pH dramatically alter the aqueous solubility of this compound?

A2: The carboxylic acid moiety is the primary driver of its pH-dependent solubility.

  • At low pH (acidic conditions): The carboxylic acid group is fully protonated (COOH). In this form, the molecule is neutral and its solubility in water is limited, governed primarily by the hydrogen bonding capacity of the hydantoin ring and the carboxylic acid itself.

  • At high pH (basic conditions): When the pH of the solution is raised above the acid dissociation constant (pKa) of the carboxylic acid, the proton is removed, forming a carboxylate anion (COO⁻). This conversion from a neutral molecule to an ion drastically increases its polarity and, consequently, its solubility in water due to strong ion-dipole interactions with water molecules.[3][4][5]

cluster_equilibrium pH-Dependent Solubility Equilibrium Low_Solubility R-COOH (Protonated Form) Low Water Solubility High_Solubility R-COO⁻ + H⁺ (Deprotonated Form) High Water Solubility Low_Solubility->High_Solubility + OH⁻ (High pH) High_Solubility->Low_Solubility + H⁺ (Low pH)

Caption: pH-dependent equilibrium of the carboxylic acid.

Q3: What are the best general-purpose starting solvents for this compound?

A3: Based on its structure and data from the closely related compound 5,5-dimethylhydantoin[6], the following solvents are recommended as starting points:

  • Polar Protic Solvents: Methanol and ethanol are excellent choices. They can effectively hydrogen bond with both the hydantoin ring and the carboxylic acid group.

  • Aqueous Buffers (Basic): For aqueous applications, starting with a buffer solution at a pH ≥ 8 is highly recommended to ensure the compound is in its soluble carboxylate form.

  • Polar Aprotic Solvents: For challenging dissolution cases in organic media, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are effective, though their high boiling points can make them difficult to remove.

Troubleshooting Guide

Q4: My compound is insoluble in water for my cell culture/assay medium. What is the first troubleshooting step?

A4: The immediate cause is almost certainly low pH. Most standard laboratory water is near neutral or slightly acidic, where the compound exists in its poorly soluble protonated form.

Solution Workflow:

  • Prepare a concentrated stock solution: Do not attempt to dissolve the compound directly into your final volume of water or media.

  • Use a basic solvent: Dissolve the compound in a small amount of 0.1 M NaOH or a basic buffer (e.g., pH 9.0 phosphate or borate buffer). The compound should dissolve readily as its sodium salt is formed.

  • Neutralize carefully (if required): If your experiment is pH-sensitive, you can carefully back-titrate the basic stock solution with dilute HCl to the desired final pH. Be aware that if you titrate below the compound's pKa, it may precipitate.

  • Final Dilution: Add the pH-adjusted, dissolved stock solution to your final medium. The buffer capacity of the medium should prevent significant pH changes and keep the compound in solution.

start Compound won't dissolve in aqueous media check_method Are you adding solid directly to neutral water/media? start->check_method prep_stock Prepare a concentrated stock solution in a small volume. check_method->prep_stock Yes check_method->prep_stock No, using stock add_base Add a base (e.g., 0.1M NaOH) to deprotonate the carboxylic acid. prep_stock->add_base confirm_dissolution Does the compound dissolve? add_base->confirm_dissolution ph_adjust If needed, carefully adjust pH of the stock solution. confirm_dissolution->ph_adjust Yes troubleshoot_cosolvent Consider a water-miscible co-solvent like DMSO or Ethanol (see Protocol 2). confirm_dissolution->troubleshoot_cosolvent No final_dilution Add stock solution to final media volume. ph_adjust->final_dilution success Experiment Ready final_dilution->success

Caption: Troubleshooting workflow for aqueous dissolution.

Q5: The compound dissolved initially in my buffered solution, but then a precipitate formed after adding another reagent. What happened?

A5: This is a classic sign of a pH shift that has caused your compound to crash out of solution. Your added reagent was likely acidic, lowering the pH of the microenvironment below your compound's pKa. This converts the soluble carboxylate (R-COO⁻) back to the insoluble carboxylic acid (R-COOH).

Preventative Measures:

  • Increase Buffer Strength: Ensure your experimental buffer has sufficient capacity to neutralize any acidic or basic reagents that are added.

  • Reagent pH: Check and adjust the pH of the reagent solution before adding it to your main solution.

  • Order of Addition: Consider adding the pH-sensitive components in a different order, or add the problematic reagent slowly while monitoring the pH.

Q6: I need to use the compound in an anhydrous organic reaction, but it has poor solubility in solvents like Dichloromethane (DCM) and Diethyl Ether. What are my options?

A6: The low solubility in non-polar solvents is expected due to the polar nature of the hydantoin and carboxylic acid groups.

Recommended Strategies:

  • Solvent Screening: Test solubility in a range of polar aprotic solvents. Tetrahydrofuran (THF) is often a good intermediate choice. For very low solubility, consider more powerful solvents like DMF or DMSO, but be mindful of their potential reactivity and difficulty of removal.

  • Co-Solvent System: Use the minimum amount of a highly polar solvent (like DMF) to dissolve the compound, then dilute the solution with the less polar reaction solvent (like THF or DCM).[7]

  • Gentle Heating: Warming the mixture can increase solubility. Always perform this with caution to avoid solvent loss or compound degradation.

  • Chemical Modification: For persistent issues, consider temporary chemical modification. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) will significantly increase its solubility in less polar organic solvents. This protecting group can be removed later in the synthesis via hydrolysis.

Data Table 1: Predictive Solubility of 5,5-Dimethylhydantoin (a structurally related compound) in Various Solvents

Disclaimer: The following data is for 5,5-dimethylhydantoin (DMH), which lacks the C4-carboxylic acid group. It is provided as an expert-level predictive tool to guide solvent selection for non-aqueous applications. The actual solubility of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid will differ but is expected to follow similar trends in these organic solvents.[6]

SolventMole Fraction Solubility (x10³) at 298.15 K (~25°C)Solvent Type
Methanol179.51Polar Protic
Ethanol100.95Polar Protic
Isopropyl alcohol53.07Polar Protic
1-Propanol50.11Polar Protic
Water10.97Polar Protic
Acetonitrile8.85Polar Aprotic
Ethyl acetate3.51Polar Aprotic
Propyl acetate2.14Polar Aprotic

This table clearly shows that solubility is highest in polar protic solvents like methanol and ethanol and significantly lower in water (at neutral pH) and less polar solvents.[6]

Key Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution via pH Adjustment

This protocol details the standard method for solubilizing 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid in an aqueous solution for biological or chemical assays.

Materials:

  • 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (MW: 172.17 g/mol )

  • 1.0 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Weigh Compound: Weigh out 172.2 mg of the compound (for a 10 mL final volume of 100 mM solution).

  • Initial Suspension: Place the solid into a 10 mL volumetric flask. Add approximately 7 mL of high-purity water. The compound will likely remain as a suspension.

  • Basification: While gently swirling the flask, add the 1.0 M NaOH solution dropwise. Monitor the solution closely. Continue adding drops until all of the solid has completely dissolved. The solution should be clear.

    • Causality Note: The NaOH deprotonates the carboxylic acid, forming the highly soluble sodium salt. You are essentially performing an in-situ salt formation.[7]

  • pH Check (Optional but Recommended): Check the pH of the stock solution. It will be basic. If your downstream application is highly pH-sensitive, this is the point where you would carefully back-titrate with a dilute acid like 0.1 M HCl.

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add high-purity water to the 10 mL mark on the volumetric flask.

  • Mixing and Storage: Cap the flask and invert several times to ensure a homogenous solution. Store the stock solution as required, typically at 4°C or -20°C for long-term stability.

Protocol 2: Small-Scale Solvent Screening for Recrystallization or Reaction Setup

This protocol is used to efficiently identify a suitable organic solvent system for either purification by recrystallization or for setting up a homogeneous chemical reaction.[8][9]

Materials:

  • Target compound (5-10 mg per test)

  • A selection of solvents (e.g., Methanol, Ethanol, Ethyl Acetate, THF, Acetonitrile, Toluene)

  • Small test tubes or vials

  • Heat source (hot plate or oil bath)

  • Glass stirring rod

Procedure:

  • Sample Preparation: Place approximately 5-10 mg of your compound into several labeled test tubes.

  • Room Temperature Test: Add 0.2 mL of a single solvent to its corresponding test tube. Agitate at room temperature.

    • Observation A: If the compound dissolves completely, the solvent is likely too good for recrystallization but may be suitable for a reaction.

    • Observation B: If the compound remains insoluble or sparingly soluble, proceed to the next step.

  • Elevated Temperature Test: Gently heat the test tubes containing the undissolved solid. Add the same solvent dropwise (up to a total of ~1 mL) until the solid dissolves completely.

    • Causality Note: An ideal recrystallization solvent will dissolve the compound when hot but not when cold.[10]

  • Cooling and Observation: Allow the hot solutions to cool slowly to room temperature.

    • Observation C: If well-formed crystals appear, you have found an excellent solvent for recrystallization.

    • Observation D: If the compound remains dissolved, the solvent is suitable for setting up a reaction but not for recrystallization.

    • Observation E: If the compound "oils out" or forms an amorphous precipitate, the purity may be low, or you may need to try a co-solvent system (e.g., dissolve in a good solvent like methanol, then add a poor solvent like water until cloudy, then heat to clarify and cool slowly).[8][10]

References

  • Khan, I. et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Available at: [Link]

  • Moody, C. J. & Doyle, K. J. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. Available at: [Link]

  • ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives... Retrieved from [Link]

  • Li, Y. et al. (2018). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. Scientific Reports, 8(1), 1-10. Available at: [Link]

  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

  • PubMed. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells... Retrieved from [Link]

  • Shiraishi, Y. et al. (2009). Role of Hydrogen Bonding in the pH-Dependent Aggregation of Colloidal Gold Particles Bearing Solution-Facing Carboxylic Acid Groups. The Journal of Physical Chemistry C, 113(33), 14979-14986. Available at: [Link]

  • NextSDS. (n.d.). (4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 5,5-dimethylhydantoin. Retrieved from [Link]

  • An, L. et al. (2020). Solubility Measurement and Data Correlation of 5,5-Dimethylhydantoin in 12 Pure Solvents at Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(2), 642-650. Available at: [Link]

  • Ullah, I. et al. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors... ResearchGate. Available at: [Link]

  • Kiani, M. et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 11(4), 741-755. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques... Retrieved from [Link]

  • ResearchGate. (n.d.). Hydantoin and Its Derivatives. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • Liang, Y. et al. (2024). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Molecules, 29(5), 1089. Available at: [Link]

  • MDPI. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Available at: [Link]

  • University of Rennes. (n.d.). Guide for crystallization. Retrieved from [Link]

  • PubMed Central. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.2.3: Structure and Properties of Carboxylic Acids. Retrieved from [Link]

  • IJSDR. (2011). Methods to boost solubility. Retrieved from [Link]

  • RSC Publishing. (1965). Some Steroid Hydantoins. Retrieved from [Link]

  • ORBi. (n.d.). Solubility and extractability in the Pharmaceutical Sciences... Retrieved from [Link]

  • IJIRT. (2023). Solubility Enhancement Methods. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • ResearchGate. (2016). How to add an organic compound with very low water solubility in a liquid media? Retrieved from [Link]

Sources

Optimization

preventing decarboxylation of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid during heating

Welcome to the Heterocyclic Building Blocks Technical Support Center . This portal provides advanced troubleshooting methodologies, mechanistic insights, and validated protocols for researchers, chemists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Building Blocks Technical Support Center . This portal provides advanced troubleshooting methodologies, mechanistic insights, and validated protocols for researchers, chemists, and drug development professionals working with complex cyclic ureas.

Below is our comprehensive guide on managing the thermal stability of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid .

The Causality of Degradation: A Mechanistic Overview

5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is a cyclic α-amino acid derivative. The core issue with heating this molecule lies in its electronic architecture. The C4-carboxylic acid is positioned directly adjacent to the N3 nitrogen of the urea moiety.

When subjected to thermal stress (typically >60°C), the lone pair on the N3 nitrogen can participate in a cyclic transition state that facilitates the rapid extrusion of carbon dioxide (CO₂). This generates a stabilized azomethine ylide or anion equivalent, which quickly protonates to form a des-carboxy byproduct (5,5-dimethylimidazolidin-2-one). The susceptibility of 2-oxoimidazolidine-4-carboxylic acid derivatives to readily undergo this decarboxylation is a well-documented [1]. To prevent this, the electronic pathway must be disrupted by either masking the carboxylate or withdrawing electron density from the N3 nitrogen.

Troubleshooting FAQs

Q: Why does my starting material degrade into a byproduct with a mass of [M-44] during a refluxing coupling reaction? A: You are observing thermal decarboxylation. The loss of 44 Da corresponds exactly to the extrusion of CO₂. Because the carboxylic acid is alpha to the cyclic urea nitrogen, heating the unprotected free acid provides the activation energy required for this degradation. Solution: Never heat the unprotected free acid above 60°C. If your workflow requires elevated temperatures, you must temporarily mask the carboxylic acid[2].

Q: Which protecting group is most effective for preventing decarboxylation while maintaining the integrity of the imidazolidine ring? A: Benzyl (Bn) esters are the gold standard for this scaffold. By converting the carboxylic acid to an ester, you prevent the formation of the carboxylate anion—the actual species that drives decarboxylation. As documented in the synthesis of complex therapeutics like [3], benzyl esters are highly preferred because they can be removed via mild catalytic hydrogenation at room temperature, completely avoiding thermal stress and basic conditions during deprotection.

Q: I need to couple the free acid to an amine. How can I do this without heating the reaction? A: Shift from thermal activation to chemical activation. Instead of refluxing, use highly efficient coupling reagents like HATU or EDC/HOBt in the presence of a non-nucleophilic base (e.g., DIPEA) at room temperature. This ensures complete conversion without providing the thermal energy required for CO₂ loss.

Quantitative Data: Protection Strategy Comparison

To assist in experimental design, the table below summarizes the thermal limits and deprotection parameters for various masking strategies.

Protection StrategyThermal Stability LimitDeprotection MethodSuitability / Notes
Unprotected (Free Acid) < 60°CN/APoor. Rapidly decarboxylates upon heating; unsuitable for refluxing workflows.
Methyl Ester > 150°CLiOH / H₂O (RT)Good. Effective thermal protection, but risk of cyclic urea ring-opening during basic hydrolysis.
Benzyl Ester > 150°CH₂, Pd/C (RT)Excellent. Neutral deprotection maintains ring integrity and completely avoids heat.
N3-Acylation (e.g., Cbz) ~ 100°CH₂, Pd/C (RT)Moderate. Delocalizes the N3 lone pair to reduce participation, but leaves the acid exposed.

Self-Validating Experimental Protocol

Workflow: Benzyl Esterification for High-Temperature Stability This protocol is a self-validating system: the successful quantitative recovery of the free acid in Step 3 without mass loss confirms that the ester completely suppressed the cyclic transition state during Step 2.

Step 1: Benzyl Protection (Masking the Carboxylate)

  • Suspend 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) at 0°C.

  • Add K₂CO₃ (1.5 eq) followed by dropwise addition of Benzyl bromide (1.1 eq).

  • Stir the reaction at room temperature for 12 hours. Crucial: Do not apply heat to accelerate this step.

  • Quench with water, extract with EtOAc, wash with brine, and concentrate to isolate the benzyl ester.

Step 2: High-Temperature Functionalization

  • Proceed with your required heated reaction (e.g., N1-alkylation, cross-coupling) using the protected benzyl ester.

  • The molecule is now electronically stabilized and can withstand temperatures up to 150°C without CO₂ extrusion.

Step 3: Mild Deprotection (Thermal-Free Recovery)

  • Dissolve the functionalized intermediate in Methanol (0.1 M).

  • Add 10% Pd/C (0.1 eq by weight).

  • Purge the flask and stir under a hydrogen atmosphere (1 atm via balloon) at room temperature for 4 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst and concentrate in vacuo to yield the intact, functionalized free acid.

Pathway Visualization

G A 5,5-Dimethyl-2-oxoimidazolidine- 4-carboxylic acid B Direct Heating (>80°C) A->B Unprotected D Protection Strategy (Esterification) A->D Protected C Thermal Decarboxylation (Des-carboxy Byproduct) B->C CO2 Loss [M-44] E High-Temp Reaction (Protected) D->E Heat Stable F Mild Deprotection (H2, Pd/C at RT) E->F Post-Reaction G Intact Functionalized Product F->G High Yield

Workflow comparing the thermal degradation of unprotected acid vs. the stabilized protection strategy.

References

  • Title: The metabolism of the non-proteinogenic amino acid... Source: Toxicon URL: [Link]

  • Title: US9474779B2 - Therapeutically active compositions and their methods of use Source: Google Patents URL
  • Title: Synthesis of protected α-amino acids via decarboxylation amination from malonate derivatives Source: Organic & Biomolecular Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Troubleshooting for 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid

Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for researchers and drug development professionals struggling with chromatographic peak distortion—specifically peak tailing—wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for researchers and drug development professionals struggling with chromatographic peak distortion—specifically peak tailing—when analyzing 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid .

Because this molecule features both a highly polar cyclic urea (imidazolidine-2-oxo) ring and an acidic carboxyl group, it is highly susceptible to dual-mode retention mechanisms and phase dewetting. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to achieve perfect Gaussian peak symmetry.

Mechanistic Causality: Why Does This Molecule Tail?

In liquid chromatography, a perfect peak is symmetrical (Gaussian). Peak tailing occurs when the peak asymmetry factor ( As​ ) or USP Tailing Factor ( T ) exceeds 1.2, though values up to 1.5 are often acceptable for routine assays[1]. For 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, tailing is rarely a single-variable problem. It is typically caused by one of three mechanisms:

A. Mixed Ionization States (The pH Effect)

The carboxylic acid moiety has a pKa​ of approximately 2.5. If the mobile phase pH is not strictly controlled and operates near this pKa​ (e.g., pH 2.0–3.5), the analyte exists in a dynamic equilibrium between its protonated (neutral, hydrophobic) and deprotonated (anionic, hydrophilic) states. Because these two states partition differently into the stationary phase, the peak broadens and tails[2].

B. Secondary Silanol Interactions

Standard C18 columns are packed with silica particles. Due to steric hindrance, end-capping processes only neutralize about 50% of the surface silanols[1]. The remaining "free" silanols ( Si−OH ) are highly acidic. The nitrogen and oxygen atoms in the cyclic urea ring of our target molecule act as strong hydrogen-bond donors and acceptors, interacting with these ionized silanols. This secondary retention mechanism causes the analyte to lag behind the main band, creating a pronounced tail[3][4].

C. Physical Dispersion and "Phase Collapse"

Because the analyte is highly polar, analysts often use highly aqueous mobile phases (>95% water) to retain it. Standard C18 chains are highly hydrophobic and will "dewet" or collapse onto themselves in highly aqueous environments, expelling the mobile phase from the pores. This drastically reduces the functional surface area, leading to sudden loss of retention and severe peak distortion[5]. Furthermore, physical voids in the column or blocked frits will cause infinite dilution, universally tailing all peaks[6].

Diagnostic Workflow

Before altering mobile phases or purchasing new columns, you must isolate whether the tailing is a physical system error or a chemical interaction . Follow the logical decision tree below.

PeakTailingDiagnosis Start Peak Tailing Observed (As > 1.5) TestNeutral Inject Neutral Marker (e.g., Toluene/Uracil) Start->TestNeutral CheckNeutral Does Neutral Marker Tail? TestNeutral->CheckNeutral Physical Physical Issue (Void, Frit, Tubing) CheckNeutral->Physical  Yes Chemical Chemical Issue (Analyte-Stationary Phase) CheckNeutral->Chemical  No FixPhysical Flush Column, Replace Frit, or Minimize Dead Volume Physical->FixPhysical CheckPH Is Mobile Phase pH near Analyte pKa? Chemical->CheckPH AdjustPH Adjust pH >1.5 units from pKa & Add Buffer CheckPH->AdjustPH  Yes Silanol Silanol Interactions (H-bonding with Urea) CheckPH->Silanol  No ChangeColumn Use Highly End-capped or Polar-Embedded Column Silanol->ChangeColumn

Logical decision tree for diagnosing and resolving HPLC peak tailing.

Step-by-Step Troubleshooting Protocols

Protocol A: The Neutral Marker Test (Self-Validating System Check)

Purpose: To definitively prove whether tailing is caused by physical system degradation (voids/plumbing) or chemical interactions[6].

  • Prepare the Marker: Dissolve a neutral, non-ionizable compound (e.g., Uracil for highly aqueous conditions, or Toluene for standard reversed-phase) in the mobile phase.

  • Inject and Monitor: Inject 1-5 µL of the neutral marker into the HPLC system.

  • Calculate Symmetry: Measure the USP Tailing Factor ( T ) at 5% peak height[2].

  • Validation/Causality:

    • If T>1.5 for the neutral marker: The issue is physical. Neutral compounds cannot participate in acid-base silanol interactions. You have a column void, a blocked inlet frit, or extra-column dead volume[6]. Proceed to replace the frit or column.

    • If T≤1.2 for the neutral marker: The system plumbing is perfect. The tailing of your target analyte is purely chemical. Proceed to Protocol B.

Protocol B: Mobile Phase pH & Buffer Optimization

Purpose: To suppress the ionization of the carboxylic acid and mask acidic silanols[1][2].

  • Select the Buffer: Because the pKa​ of the carboxylic acid is ~2.5, you must operate at least 1.5 pH units away to ensure 99% of the molecules are in a single ionization state. Choose a 20 mM Potassium Phosphate buffer and adjust the pH to 1.8 - 2.0 using phosphoric acid.

    • Causality: Operating at pH < 2.0 fully protonates the carboxylic acid (making it neutral and better retained) and simultaneously protonates surface silanols ( Si−O− becomes Si−OH ), drastically reducing secondary ion-exchange interactions[1].

  • Equilibrate: Flush the column with 10-15 column volumes of the new buffered mobile phase.

  • Validation: Re-inject the sample. If tailing persists, the hydrogen bonding from the cyclic urea is still interacting with the neutral silanols. Proceed to Protocol C.

Protocol C: Stationary Phase Selection for Polar Analytes

Purpose: To eliminate phase dewetting and shield the analyte from residual silica active sites[3][4].

  • Select an Advanced Column: Replace the standard C18 with a Polar-Embedded C18 (containing an amide or ether linkage in the alkyl chain) or an AQ-type C18 (specifically designed for 100% aqueous compatibility).

  • Install and Condition: Install the column, ensuring PEEK or stainless steel fittings are seated flush to avoid introducing dead volume[5].

  • Validation: Inject the analyte. The polar-embedded groups will form an internal hydrogen-bonded water layer that shields the cyclic urea from the silica surface, yielding a perfectly symmetrical peak.

Quantitative Impact of Chromatographic Conditions

The table below summarizes the expected quantitative outcomes when optimizing conditions for 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.

Experimental ConditionMobile Phase pHColumn TypeUSP Tailing Factor ( T )Diagnosis / Mechanistic Outcome
Unbuffered Water / ACN~5.5 (Uncontrolled)Standard C182.8 Severe tailing. Mixed ionization states and active silanols.
0.1% Formic Acid / ACN~2.7Standard C182.1 Moderate tailing. pH is too close to analyte pKa​ (~2.5).
20 mM Phosphate Buffer2.0Standard C181.6 Reduced tailing. Ionization suppressed, but urea-silanol H-bonding persists.
20 mM Phosphate Buffer2.0Polar-Embedded C18 1.1 Optimal. Silanols shielded; ionization suppressed; dewetting prevented.
20 mM Phosphate Buffer2.0Standard C18 (Voided)2.5 (All peaks)Physical deformation. Infinite dilution at the column head.

Frequently Asked Questions (FAQs)

Q: Why does my peak shape degrade over the course of a 50-sample sequence? A: This is a classic symptom of matrix accumulation. Contaminants from the sample matrix precipitate or strongly adsorb onto the column inlet frit, creating a turbulent flow path (a physical void). Using an inexpensive guard column captures these contaminants early. Replacing the guard column will immediately restore peak symmetry[7].

Q: Can I fix the tailing by simply injecting a smaller volume? A: Yes, if the cause is mass overload or volume overload. If the injection solvent has a significantly higher elution strength than the mobile phase, it causes analyte dispersion at the column head[4]. Try diluting the sample in the initial mobile phase and injecting a smaller volume (e.g., 1-2 µL) to see if symmetry improves[5].

Q: Is it safe to use standard silica columns at pH < 2.0? A: Standard silica begins to hydrolyze and dissolve below pH 3.0, which will eventually strip the stationary phase and ruin the column[1]. If you must operate at pH 1.8-2.0 to suppress the carboxylic acid ionization, you must use a column specifically engineered with sterically protected silanes (e.g., di-isopropyl or di-isobutyl side chains) designed for low-pH stability.

References

  • Peak Tailing in HPLC - Element Lab Solutions -[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. -[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation -[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex -[Link]

  • Common Causes Of Peak Tailing in Chromatography - ALWSCI -[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions - LCGC International -[Link]

  • HPLC Peak Tailing - Axion Labs -[Link]

  • Agilent Tailing Peaks GC Troubleshooting Series - YouTube -[Link]

Sources

Optimization

how to remove impurities from 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid batches

Target Compound: 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As application scientists, we know...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As application scientists, we know that isolating highly polar, water-soluble cyclic ureas like 5,5-dimethyl-2-oxoimidazolidine-4-carboxylic acid presents unique chromatographic and crystallization challenges. This guide bypasses generic advice to focus on the specific physicochemical causality behind impurity formation and provides field-proven, self-validating protocols to achieve analytical purity.

Diagnostic Overview: The Impurity Profile

Understanding why impurities form is the prerequisite to removing them. 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is typically synthesized via the cyclization of a diamino acid precursor using phosgene equivalents (e.g., triphosgene, carbonyl diimidazole) in alkaline media. This specific synthetic environment breeds a predictable profile of contaminants.

Table 1: Quantitative Impurity Profiling & Causality

Impurity ClassChemical NatureCausality of FormationPhysical Property Exploited for Removal
Inorganic Salts NaCl, NaHCO₃Residual byproducts from aqueous alkaline cyclization[1].Charge State: Target forms a free acid; salts remain ionized.
Uncyclized Precursors Ureido/diamino acidsIncomplete ring closure due to steric hindrance from the gem-dimethyl group at C5.Thermal Solubility: Differential solubility in hot organic solvents.
Ring-Opened Byproducts Hydantoic acid derivativesBase-catalyzed hydrolysis of the cyclic urea core during downstream ester deprotection[2].Polarity Shift: Chromatographic separation on silica gel.
Chiral Isomers Undesired enantiomerLack of stereocontrol or racemization during harsh alkaline hydrolysis[3].Enantioselective Affinity: Enzymatic asymmetric hydrolysis[4].
Core Purification Protocols

Direct organic extraction of this compound from aqueous reaction mixtures generally fails due to its extreme hydrophilicity. To isolate the pure compound, we must utilize a two-stage approach: desalting followed by selective crystallization.

Protocol A: Ion-Exchange Desalting (Self-Validating)

Because the cyclized product is highly water-soluble, it exists as a sodium salt post-reaction. We use a strongly acidic cation-exchange resin to convert the sodium salt to the free carboxylic acid[1].

  • Step 1: Resin Activation. Wash Dowex 50WX2-100 strongly acidic ion-exchange resin with 1M HCl, then flush with deionized water until the effluent is pH neutral.

    • Causality: This ensures the resin is fully in the H+ form, providing the necessary proton-exchange capacity to strip Na+ ions from the product salt.

  • Step 2: Sample Loading. Dissolve the crude aqueous reaction mixture and load it onto the column at a flow rate of 1-2 column volumes (CV) per hour.

  • Step 3: Elution. Elute with deionized water.

    • Self-Validation Check: Monitor the pH of the eluate continuously. The free carboxylic acid species will elute as a highly acidic band. Begin collecting fractions when the pH drops below 3.0, and cease collection when the pH returns to neutral. If the pH never drops, the resin capacity was exhausted; regenerate and repeat.

  • Step 4: Isolation. Lyophilize the acidic fractions to remove water completely[1].

Protocol B: Recrystallization from Acetonitrile

Once desalted, the crude free acid must be separated from polar, uncyclized organic precursors.

  • Step 1: Dissolution. Suspend the lyophilized powder in a minimal volume of hot acetonitrile (approx. 80°C).

    • Causality: The fully cyclized free acid is soluble in hot MeCN, whereas the highly polar uncyclized amino acid impurities remain largely insoluble[1].

  • Step 2: Hot Filtration. Filter the mixture rapidly while hot to physically remove the insoluble uncyclized precursors.

  • Step 3: Crystallization. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0–4°C) for 2 hours.

    • Self-Validation Check: The formation of white, needle-like crystals indicates successful purification. Verify purity via ¹H-NMR: you should observe a clean, integrated singlet for the gem-dimethyl group and a complete absence of upfield methyl signals corresponding to uncyclized impurities.

Purification Workflow Diagram

PurificationWorkflow A Crude Batch (5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid) B Step 1: Aqueous Dissolution & Ion-Exchange (Dowex 50WX2) A->B C Removes Inorganic Salts (Na+, Cl-, HCO3-) B->C Waste D Step 2: Lyophilization & Organic Extraction B->D Eluate E Step 3: Recrystallization (Hot Acetonitrile) D->E F Removes Uncyclized Precursors & Ring-Opened Byproducts E->F Filtrate G Step 4: Chiral HPLC / Enzymatic Resolution (If Enantiopurity is Required) E->G Crystals H Analytically Pure Target Compound G->H

Sequential purification workflow for 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid batches.

Advanced Troubleshooting FAQs

Q: My LC-MS shows a significant [M+18] peak. What is the structural cause, and how do I prevent it? A: The [M+18] peak indicates the presence of a ring-opened hydantoic acid derivative. The 2-oxoimidazolidine (cyclic urea) core is highly susceptible to hydrolytic cleavage under strongly basic conditions. If your synthetic route involves the deprotection of an ester precursor, avoid harsh alkaline hydrolysis. Instead, utilize a tert-butyl ester intermediate and perform a selective acidic hydrolysis (e.g., using trifluoroacetic acid in dichloromethane). This cleaves the ester via carbocation formation without compromising the cyclic urea core[2].

Q: The final compound is a sticky gum rather than a crystalline solid. How do I induce crystallization? A: 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is highly hygroscopic. A gummy residue invariably points to residual water trapped in the matrix. Self-Validating Fix: Redissolve the gum in a mixture of toluene and methanol, and perform an azeotropic distillation under reduced pressure to rigorously strip out water. Once the residue is completely dry and brittle, attempt the hot acetonitrile recrystallization again[1].

Q: How can I scale up the removal of enantiomeric impurities without relying on preparative chiral HPLC? A: If you require a specific stereoisomer at the C4 position (e.g., for downstream API synthesis), consider moving the purification step upstream. Prochiral or racemic ester derivatives of oxoimidazolidines can be subjected to asymmetric hydrolysis using Pig Liver Esterase (PLE). This enzyme preferentially hydrolyzes the (S)-ester, allowing for easy separation of the chiral free acid from the unreacted (R)-ester via a simple acid-base aqueous extraction[4].

References
  • Grokipedia."2-oxoimidazolidine-4-carboxylic acid purification".
  • MDPI."(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid".
  • Taylor & Francis (Tandfonline)."Asymmetric Hydrolysis of Prochiral Diesters with Pig Liver Esterase".
  • Google Patents."US4436910A - Process for the production of aqueous solutions of sodium salts of α-aminocarboxylic acids".

Sources

Troubleshooting

minimizing side reactions in 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid amide coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to perform amide couplings on highly functionalized, sterically hindered scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to perform amide couplings on highly functionalized, sterically hindered scaffolds.

The molecule 5,5-dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1934363-08-2) presents a "perfect storm" of synthetic bottlenecks: a sterically demanding gem-dimethyl group at the C5 position (adjacent to the C4 reaction center), an acidic C4 alpha-proton prone to epimerization, and unprotected urea nitrogens that can participate in off-target reactions[1].

This guide synthesizes field-proven insights and authoritative methodologies to help you bypass these kinetic and thermodynamic hurdles.

Diagnostic Decision Tree

Use the following flowchart to rapidly diagnose and resolve the most common failure modes associated with this specific scaffold.

Troubleshooting A Amide Coupling Failure: 5,5-Dimethyl-2-oxoimidazolidine- 4-carboxylic acid B1 Observation: Low Yield / No Product A->B1 B2 Observation: Loss of C4 Stereocenter A->B2 B3 Observation: Amine Guanidinylation A->B3 C1 Root Cause: Severe C5 gem-dimethyl steric hindrance B1->C1 C2 Root Cause: Base-catalyzed enolization during slow activation B2->C2 C3 Root Cause: Amine reacts with excess uronium (HATU/HBTU) B3->C3 D1 Action: Use COMU or form Acyl Fluoride in situ C1->D1 D2 Action: Switch base to sym-Collidine Add OxymaPure C2->D2 D3 Action: Pre-activate acid or switch to PyBOP/PyAOP C3->D3

Diagnostic decision tree for troubleshooting 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.

Core Troubleshooting Guides (FAQ)

Q1: My LC-MS shows a massive peak corresponding to the guanidinylated amine rather than my target amide. What is happening? The Causality: You are likely using a uronium-based coupling reagent (such as HATU or HBTU)[2]. Because the C5 gem-dimethyl group severely shields the C4-carboxylic acid, the formation of the active ester is kinetically sluggish[3]. If the amine nucleophile is added too early, or if excess uronium reagent is present, the amine will preferentially attack the highly electrophilic uronium salt rather than the sterically hindered active ester. This forms a dead-end guanidinium byproduct and truncates your yield. The Solution: Switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not cause guanidinylation. Alternatively, if you must use HATU, strictly employ a pre-activation strategy: activate the acid for 15–30 minutes before introducing the amine.

Q2: I am achieving product formation, but chiral chromatography reveals significant C4 epimerization. How do I preserve stereointegrity? The Causality: The C4 proton is situated between a urea nitrogen and an electron-withdrawing activated carbonyl, making it highly acidic. The prolonged reaction times required to overcome the C5 steric bulk give standard aliphatic bases (like DIPEA or TEA) ample time to abstract this proton, leading to base-catalyzed enolization and subsequent racemization[4]. The Solution: Replace DIPEA with a weaker, sterically hindered base such as sym-collidine (2,4,6-trimethylpyridine)[2]. Furthermore, utilize highly reactive additives like OxymaPure or HOAt. These additives provide anchimeric (neighboring-group) assistance, drastically accelerating the aminolysis step and minimizing the time the activated ester spends in the basic environment.

Q3: Are the N1 and N3 urea nitrogens interfering with my coupling? The Causality: While cyclic ureas are generally poor nucleophiles due to resonance stabilization, the N3 nitrogen (adjacent to C4) can undergo intramolecular cyclization under highly forcing conditions (e.g., prolonged heating with acyl fluorides), forming transient hydantoin-like intermediates. Intermolecular oligomerization is rare but possible if activation is pushed with massive excesses of reagent. The Solution: Maintain strict stoichiometric control (1.05 to 1.1 equivalents of coupling reagent). If side reactions persist, transient protection of the urea (e.g., with a Boc group) may be required, though it is rarely necessary if the coupling kinetics are optimized.

Reagent Matrix for Sterically Hindered Scaffolds

To optimize your workflow, consult the following matrix, which summarizes the performance of various coupling systems on hindered alpha-amino acid analogs,[3].

Coupling SystemBaseAdditiveRelative Aminolysis RateEpimerization RiskGuanidinylation Risk
HBTU DIPEAHOBtSlowHighHigh
HATU DIPEAHOAtModerateModerateHigh
PyBOP DIPEAHOBtModerateModerateNone
COMU sym-CollidineOxymaPureVery FastLowModerate
T3P (50% in EtOAc) PyridineNoneModerateVery LowNone

Validated Experimental Protocol

High-Efficiency, Low-Epimerization Amide Coupling using COMU/Oxyma

This protocol is engineered as a self-validating system. By decoupling the activation and aminolysis steps, we prevent guanidinylation, and by utilizing sym-collidine, we suppress base-catalyzed epimerization.

Materials:

  • 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • COMU (1.05 eq)

  • OxymaPure (1.1 eq)

  • sym-Collidine (2.0 eq)

  • Anhydrous DMF (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid and OxymaPure in anhydrous DMF.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. (Causality: Lowering the temperature during initial activation suppresses premature enolization).

  • Activation: Add COMU in a single portion, followed immediately by the dropwise addition of sym-collidine.

  • Self-Validation Check: Stir at 0 °C for 15 minutes. Do not add the amine yet. Withdraw a 5 µL aliquot, quench in 100 µL of MeCN/H2O, and analyze via UPLC-MS. You must confirm the complete consumption of the starting material and the formation of the Oxyma active ester (visible as the intermediate mass) before proceeding.

  • Aminolysis: Once activation is confirmed, add the amine nucleophile. Remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Monitoring: Stir for 2–4 hours, monitoring by UPLC-MS. The anchimeric assistance of the Oxyma leaving group will drive the hindered coupling to completion.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc. Wash the organic layer sequentially with 5% aqueous citric acid (to remove sym-collidine and unreacted amine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

References

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid MDPI[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ACS Publications[Link]

Sources

Optimization

Technical Support Center: Stability of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid in Aqueous Solutions

Welcome to the technical support guide for 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in aqueous environments. While specific public data on the aqueous stability of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is limited, this guide is built upon established principles of physical organic chemistry and extensive experience with analogous structures, such as cyclic ureas and amino acid derivatives. Our goal is to provide you with a robust framework for anticipating and troubleshooting stability issues in your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during your work with 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid in aqueous solutions.

Q1: I'm observing a progressive loss of my compound in aqueous buffer over time, even when stored at 4°C. What could be the cause and how can I fix it?

A1: A gradual decrease in the concentration of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid suggests chemical degradation. The most probable cause for a cyclic urea derivative like this is hydrolysis of the imidazolidinone ring. The rate of this hydrolysis is often highly dependent on the pH of the solution.[1]

Underlying Cause: pH-Dependent Hydrolysis

The imidazolidinone ring contains amide-like bonds that are susceptible to cleavage by water. This reaction can be catalyzed by both acid and base. At a specific pH, known as the pH of maximum stability, the degradation rate will be at its minimum. Deviating from this pH can significantly accelerate the degradation of your compound.

Troubleshooting Protocol:

  • Determine the pH of Maximum Stability: Conduct a pH-rate profile study to identify the optimal pH for your solution. This is a critical first step for any aqueous formulation development.

  • Control the pH: Use appropriate buffers to maintain the pH within the desired range.

  • Lower the Temperature: If permissible for your application, storing solutions at lower temperatures (-20°C or -80°C) will significantly slow down the rate of hydrolysis.[2]

Experimental Workflow: Preliminary pH Stability Assessment

Below is a DOT script for a workflow diagram to assess pH stability.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO) spike Spike stock into each buffer at final concentration prep_stock->spike prep_buffers Prepare a series of buffers (e.g., pH 3, 5, 7.4, 9) prep_buffers->spike incubate Incubate solutions at a controlled temperature (e.g., 40°C) spike->incubate sample Sample at time points (t=0, 2, 4, 8, 24 hours) incubate->sample quench Quench reaction if necessary (e.g., acidify/basify/freeze) sample->quench hplc Analyze samples by stability- indicating HPLC-UV quench->hplc plot Plot ln(concentration) vs. time to determine degradation rate (k) hplc->plot

Caption: Proposed hydrolytic degradation of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.

Troubleshooting and Identification Steps:

  • Forced Degradation: To confirm that the new peak is a degradant, perform a forced degradation study. Expose your compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and see if the peak increases.

  • LC-MS/MS Analysis: Analyze the degraded sample using liquid chromatography-mass spectrometry (LC-MS/MS). The mass of the new peak should correspond to the parent compound plus the mass of one water molecule (M+18). Fragmentation patterns can further help in elucidating the structure.

Frequently Asked Questions (FAQs)

Q: What are the best practices for preparing and storing aqueous stock solutions of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid?

A: Based on general chemical stability principles:

  • Initial Stock: Prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO, in which the compound is likely to be more stable. Store this stock at -20°C or -80°C.

  • Aqueous Solutions: Prepare fresh aqueous solutions for each experiment from the organic stock.

  • pH and Temperature: If immediate use is not possible, store the aqueous solution at the predetermined pH of maximum stability and at a low temperature (2-8°C) for short-term storage. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

Q: How does temperature affect stability?

A: Chemical degradation rates, including hydrolysis, generally increase with temperature. [2]The relationship is often described by the Arrhenius equation. As a rule of thumb, for many reactions, the rate doubles for every 10°C increase in temperature. Therefore, maintaining your solutions at the lowest practical temperature is a key strategy for enhancing stability.

Q: How can I monitor the stability of the compound in my experimental setup?

A: The best approach is to use a stability-indicating analytical method, which is typically a reverse-phase HPLC method with UV or MS detection.

  • Method Validation: Ensure your HPLC method can separate the parent peak from any potential degradants, impurities, or other components in your matrix.

  • Include Controls: In your experiments, always include a "t=0" sample (analyzed immediately after preparation) and a control sample stored under ideal conditions (e.g., frozen) to compare against your experimental samples.

Q: Are there any known incompatibilities with common excipients or buffer salts?

A: While specific data for this molecule is not available, some general considerations apply:

  • Phosphate Buffers: Phosphate can sometimes catalyze the degradation of certain molecules. If you observe instability in phosphate buffer, consider switching to an alternative like a citrate or acetate buffer if the pH range is appropriate.

  • Reducing Agents: The imidazolidinone ring is generally stable to redox reactions, but it's always good practice to assess compatibility if your formulation includes strong oxidizing or reducing agents.

  • Surfactants: Micelle formation with surfactants could potentially alter the local environment of the molecule, either protecting it from or exposing it to hydrolytic attack. This should be evaluated on a case-by-case basis.

References

  • MANTECH PUBLICATIONS (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(1), 13-24. [Link]

  • PubMed (2025). Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid Storage &amp; Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops or reproducibility issues when handling highly functionalized, moisture-se...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops or reproducibility issues when handling highly functionalized, moisture-sensitive building blocks. 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1934363-08-2) is a critical intermediate in drug development. While chemically versatile, its dual-functionality—featuring both a cyclic urea (imidazolidin-2-one) and a carboxylic acid moiety—makes it exceptionally prone to atmospheric moisture absorption.

This guide provides field-proven, self-validating protocols to safeguard your compound's integrity, ensuring that your storage mechanisms and downstream workflows remain robust.

Section 1: Fundamental Causality & Storage Mechanisms (FAQ)

Q1: Why is 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid so susceptible to atmospheric moisture, and what are the macroscopic consequences? A: The sensitivity stems directly from its molecular architecture. Both the imidazolidine-2-one ring and the carboxylic acid group act as potent hydrogen bond donors and acceptors. Hygroscopic active pharmaceutical ingredients (APIs) and intermediates interact with atmospheric water molecules through these intermolecular hydrogen bonds, facilitating the adsorption and subsequent ingress of water into the crystal lattice[1].

Macroscopically, this leads to deliquescence (clumping), which introduces significant weighing errors. Chemically, while the imidazolidine ring provides some structural stability, elevated relative humidity (RH) drastically accelerates degradation and compromises the compound's stability[2].

Q2: What happens if I open the storage vial immediately after taking it out of the -20°C freezer? A: You will induce immediate condensation. When cold surfaces meet ambient air, atmospheric moisture condenses into liquid water directly onto the chemical powder. Free water is far more critical and destructive than bound water regarding physicochemical stability[1]. To prevent this, you must allow the vial to fully equilibrate to ambient temperature before opening[3].

Section 2: Troubleshooting Downstream Workflows (Q&A)

Q3: My amide coupling yields (e.g., using EDC/NHS) are dropping significantly over time with the same batch of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid. Is moisture the culprit? A: Yes, this is the classic symptom of moisture contamination. In standard bioconjugation or peptide synthesis, the carboxylic acid is first converted into an activated ester (e.g., an NHS ester or O-acylisourea intermediate). If moisture has compromised your starting material or environment, the water molecules act as competing nucleophiles. The activated moiety readily hydrolyzes in the presence of water, reverting to the inactive carboxylic acid and becoming non-reactive toward your target primary amine[4].

CouplingInterference Acid 5,5-Dimethyl-2-oxoimidazolidine- 4-carboxylic acid Activated Activated Ester Intermediate (e.g., O-acylisourea / NHS) Acid->Activated EDC/NHS (Dry Conditions) Target Target Amide Product Activated->Target Primary Amine (Target Nucleophile) Hydrolysis Hydrolyzed Inactive Acid (Failed Coupling) Activated->Hydrolysis H2O (Moisture Contamination)

Caption: Competitive hydrolysis pathway of activated carboxylic acids in the presence of moisture.

Section 3: Standard Operating Procedures (SOPs)
Protocol 1: Moisture-Free Aliquoting and Storage Recovery
  • Causality: This protocol prevents both condensation during retrieval and moisture trapping during resealing.

  • Self-Validation: The success of this protocol is validated by the powder remaining free-flowing (no clumping) and subsequent Karl Fischer titration yielding <0.5% water content.

  • Thermal Equilibration: Remove the sealed master vial from -20°C storage. Do not open. Leave it in a desiccator at room temperature for 30–60 minutes.

    • Reason: This ensures the internal temperature matches the ambient environment, preventing condensation[3].

  • Environmental Control: Transfer the equilibrated vial into a glove box or glove bag purged with dry Argon (Ar) or Nitrogen (N2).

    • Reason: Argon is preferred as it is denser than air and forms a protective blanket over the solid.

  • Rapid Aliquoting: Weigh the required amount rapidly using pre-dried spatulas and anti-static weigh boats.

  • Headspace Purging: Before resealing the master vial, purge the headspace with a gentle stream of dry Argon.

    • Reason: This displaces any ambient moisture that may have entered the vial during handling.

  • Secondary Containment: Seal the vial tightly with Parafilm, place it inside a secondary container with fresh indicating silica gel desiccant, and return it to -20°C.

HandlingWorkflow Start 1. Remove from -20°C Storage Eq 2. Equilibrate to RT (30-60 min) DO NOT OPEN Start->Eq GloveBox 3. Transfer to N2/Ar Glove Box Eq->GloveBox Weigh 4. Rapid Weighing & Aliquoting GloveBox->Weigh Seal 5. Purge Headspace with Ar & Seal Weigh->Seal Return 6. Return to -20°C with Desiccant Seal->Return

Caption: Workflow for the moisture-safe retrieval, aliquoting, and return of sensitive reagents.

Protocol 2: Self-Validating Moisture Quantification (Karl Fischer Titration)
  • Causality: Visual inspection is insufficient for detecting micro-levels of moisture that can ruin stoichiometric coupling. Coulometric Karl Fischer (KF) titration provides exact quantitative validation of your storage efficacy.

  • Sample Prep: Inside the glove box, dissolve 50 mg of the stored 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid in anhydrous methanol (or a dry solvent compatible with your KF system).

  • Titration: Inject the solution into the KF titration cell avoiding atmospheric exposure.

  • Validation Threshold: A water content of <0.5% (w/w) validates that the storage protocol is successful. If the result is >0.5%, the batch must be dried under a high vacuum (e.g., vacuum oven at 40°C with P2O5 trap) before use in sensitive reactions.

Section 4: Quantitative Data Presentation

To illustrate the critical nature of these protocols, the following table summarizes the impact of various storage conditions on moisture uptake and subsequent coupling efficiency (extrapolated from standard moisture-sensitive carboxylic acid behaviors).

Storage ConditionEquilibration Time Before OpeningMoisture Uptake (7 Days)EDC/NHS Coupling YieldPhysical State
-20°C, Ar Purged, Desiccant 60 mins (Fully Equilibrated)< 0.1%> 95%Free-flowing powder
-20°C, Air Headspace 60 mins (Fully Equilibrated)1.2%82%Slight clumping
-20°C, Ar Purged 0 mins (Opened Cold)4.5%< 50%Deliquescent/Sticky
Room Temp, Ambient Air N/A> 8.0%< 20%Hardened mass
References
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.National Center for Biotechnology Information (PMC).
  • Optimization of Storage and Manufacture Conditions for Imidapril Hydrochloride in Solid State as a Way to Reduce Costs of Antihypertensive Therapy.National Center for Biotechnology Information (PMC).
  • Sulfo-SMCC Crosslinking Protocol.ProteoChem.
  • Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS.Thermo Fisher Scientific.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid and 2-oxoimidazolidine-4-carboxylic acid for Researchers and Drug Development Professionals

A deep dive into the structural nuances and potential functional implications of two related imidazolidinone scaffolds, this guide provides a comparative overview of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid and...

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Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the structural nuances and potential functional implications of two related imidazolidinone scaffolds, this guide provides a comparative overview of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid and 2-oxoimidazolidine-4-carboxylic acid. While experimental data for the dimethylated analogue is limited, this guide synthesizes available information and predictive insights to inform future research and development.

The imidazolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] This guide focuses on two specific derivatives: 2-oxoimidazolidine-4-carboxylic acid and its gem-dimethylated counterpart, 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid. While the former serves as a known building block in the synthesis of therapeutic agents, particularly matrix metalloproteinase (MMP) inhibitors, the latter remains a less-explored chemical entity.[2] This comparative analysis aims to elucidate the potential impact of the 5,5-dimethyl substitution on the physicochemical and biological properties of the parent molecule.

Structural and Physicochemical Properties: A Comparative Overview

The introduction of two methyl groups at the C5 position of the imidazolidinone ring is expected to significantly influence the molecule's conformation and physicochemical properties.

Property2-oxoimidazolidine-4-carboxylic acid5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acidSource
Molecular Formula C₄H₆N₂O₃C₆H₁₀N₂O₃-
Molecular Weight 130.10 g/mol 158.16 g/mol -
Melting Point 184-186 °C (decomposes)Data not available[3]
Predicted LogP -1.2-0.3[4]
Hydrogen Bond Donors 33[4]
Hydrogen Bond Acceptors 33[4]

Note: Physicochemical properties for 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid are largely predictive due to a lack of available experimental data.

The gem-dimethyl substitution at the C5 position in 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid introduces steric bulk, which can restrict the conformational flexibility of the five-membered ring. This steric hindrance may also influence intermolecular interactions, potentially affecting crystal packing and solubility. The predicted increase in the octanol-water partition coefficient (LogP) for the dimethylated compound suggests a slight increase in lipophilicity compared to the parent molecule.

Synthesis Strategies

The synthesis of these compounds typically involves the cyclization of α,β-diaminopropionic acid derivatives.

Synthesis of 2-oxoimidazolidine-4-carboxylic acid

A common route to 2-oxoimidazolidine-4-carboxylic acid involves the reaction of 2,3-diaminopropionic acid with a carbonylating agent, such as phosgene or a phosgene equivalent, in a basic medium. This is a well-established method for the formation of the imidazolidin-2-one ring.[5]

Conceptual Synthesis Workflow for 2-oxoimidazolidine-4-carboxylic acid

Start 2,3-Diaminopropionic Acid Reaction Cyclization Start->Reaction Reagent Carbonylating Agent (e.g., Phosgene) Reagent->Reaction Base Base (e.g., NaHCO3) Base->Reaction Product 2-oxoimidazolidine-4- carboxylic acid Reaction->Product

Caption: General synthesis of 2-oxoimidazolidine-4-carboxylic acid.

Proposed Synthesis of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid

Potential Biological Activity and Therapeutic Applications

The imidazolidin-2-one scaffold is a key component in a variety of biologically active molecules, exhibiting a wide range of therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties.[1][6]

Role as a Scaffold for MMP Inhibitors

2-Oxoimidazolidine-4-carboxylic acid has been utilized as a core structure in the development of potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13).[2] MMP-13 is a key enzyme involved in the degradation of collagen in cartilage and is a significant target in the development of treatments for osteoarthritis. The carboxylic acid group of the scaffold can chelate the active site zinc ion in the enzyme, while other parts of the molecule can be modified to achieve selectivity and potency.

MMP-13 Inhibition Mechanism

MMP13 MMP-13 Active Site (with Zinc ion) Binding Chelation of Zinc ion by Carboxylic Acid MMP13->Binding Inhibitor 2-Oxoimidazolidine-4- carboxylic acid derivative Inhibitor->Binding Inhibition Inhibition of Collagen Degradation Binding->Inhibition

Caption: Inhibition of MMP-13 by a 2-oxoimidazolidine-4-carboxylic acid derivative.

The introduction of the 5,5-dimethyl groups could have several effects on the inhibitory activity of such derivatives. The increased steric bulk might influence the binding orientation within the enzyme's active site, potentially enhancing or diminishing potency and selectivity. Furthermore, the change in lipophilicity could affect the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

Cytotoxicity and Anticancer Potential

Imidazolidinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action can vary, but often involves the induction of apoptosis or cell cycle arrest.

A systematic study on the toxicity of various five-membered multiheterocyclic compounds, including hydantoins (imidazolidine-2,4-diones), suggested that the overall toxicity is highly dependent on the specific substitutions on the heterocyclic ring.[9] While some imidazolidinone derivatives have shown promising anticancer activity, others have been found to be non-cytotoxic.[6][8]

The effect of the 5,5-dimethyl substitution on the cytotoxicity of 2-oxoimidazolidine-4-carboxylic acid is currently unknown. It is plausible that the increased lipophilicity could enhance cell membrane interactions and potentially lead to increased cytotoxicity. However, without experimental data, this remains speculative.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of these compounds.

General Protocol for the Synthesis of Imidazolidin-2-ones

The following is a general procedure for the synthesis of imidazolidin-2-ones from diamines, which can be adapted for the specific target molecules.[5]

Materials:

  • α,β-Diaminopropionic acid or its corresponding dimethylated analog

  • Phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)

  • Aqueous base (e.g., sodium bicarbonate, sodium hydroxide)

  • An appropriate solvent (e.g., water, dioxane)

Procedure:

  • Dissolve the diamino acid in an aqueous basic solution and cool the mixture in an ice bath.

  • Slowly add a solution of the carbonylating agent in a suitable solvent.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, acidify the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure imidazolidin-2-one.

In Vitro MMP-13 Inhibition Assay

To evaluate the potential of these compounds as MMP inhibitors, a fluorogenic substrate-based assay can be employed.

Workflow for MMP-13 Inhibition Assay

Compound Test Compound (dissolved in DMSO) Incubation Pre-incubation Compound->Incubation MMP13 Recombinant MMP-13 Enzyme MMP13->Incubation Reaction Enzymatic Reaction Incubation->Reaction Substrate Fluorogenic Substrate Substrate->Reaction Detection Measure Fluorescence (Kinetic Reading) Reaction->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for an in vitro MMP-13 inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of the compounds.

Workflow for MTT Cytotoxicity Assay

Cells Seed Cancer Cell Line Compound Add Test Compound (serial dilutions) Cells->Compound Incubate1 Incubate (e.g., 24-72h) Compound->Incubate1 MTT Add MTT Reagent Incubate1->MTT Incubate2 Incubate (e.g., 4h) MTT->Incubate2 Solubilize Solubilize Formazan Crystals Incubate2->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid and 2-oxoimidazolidine-4-carboxylic acid. While 2-oxoimidazolidine-4-carboxylic acid is a recognized synthetic intermediate, particularly in the field of MMP inhibitors, its dimethylated analog remains largely unexplored. The introduction of the gem-dimethyl group is predicted to increase lipophilicity and introduce steric constraints that could significantly modulate biological activity.

The lack of experimental data for 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid underscores a clear opportunity for further research. The synthesis and characterization of this compound, followed by a systematic evaluation of its physicochemical properties and biological activities in assays such as MMP inhibition and cytotoxicity, would provide valuable insights for drug discovery and development. A direct comparative study with 2-oxoimidazolidine-4-carboxylic acid would be particularly illuminating, offering a clearer understanding of the structure-activity relationships within this class of compounds.

References

  • Request PDF | Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential | The field of pharmaceutical chemistry is continuously evolving to address the challenges of modern drug discovery and development. This review... | Find, read and cite all the research you need on ResearchGate. (URL: [Link])

  • Robinson, R. P., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211-1213. (URL: [Link])

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Research Journal of Pharmacy and Technology. (URL: [Link])

  • Scarsi, A., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecular Diversity. (URL: [Link])

  • Talele, T. T., et al. (2015). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. Chemical Research in Toxicology, 28(10), 1957-1967. (URL: [Link])

  • Imidazolidinone derivative 3e with potential anticancer activity. - ResearchGate. (URL: [Link])

  • 2-Imidazolidine-4-carboxylic acid | C4H6N2O3 | CID 162033 - PubChem. (URL: [Link])

  • Brimble, M. A., et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. (URL: [Link])

  • Pancrazi, F., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 53. (URL: [Link])

  • El-Gohary, N. S., & Shaaban, M. R. (2018). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 23(1), 133. (URL: [Link])

  • Sanna, M., et al. (2009). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Bioorganic & Medicinal Chemistry, 17(18), 6649-6657. (URL: [Link])

  • Pancrazi, F., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Organic Chemistry: Current Research. (URL: [Link])

  • Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from... - ResearchGate. (URL: [Link])

  • 5,5-dimethyl-2-thioxoimidazolidin-4-one | CAS#:15998-93-3 | Chemsrc. (URL: [Link])

  • methyl 5,5-dimethyl-2-oxo-1,3-thiazolidine-4-carboxylate - Chemical Synthesis Database. (URL: [Link])

  • (4R)-2-oxoimidazolidine-4-carboxylic acid — Chemical Substance Information - NextSDS. (URL: [Link])

  • Breborowicz, A., et al. (2004). L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products. Nephrology, Dialysis, Transplantation, 19(12), 3005-3011. (URL: [Link])

  • THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. (URL: [Link])

  • Vengurlekar, S., et al. (2012). A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Letters in Drug Design & Discovery, 9(5), 478-486. (URL: [Link])

  • Moustafa, A. M. Y. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Research Journal of Nanoscience and Nanotechnology. (URL: [Link])

  • Ivanova, V., et al. (2022). Protective Effects of L-2-Oxothiazolidine-4-Carboxylate during Isoproterenol-Induced Myocardial Infarction in Rats: In Vivo Study. International Journal of Molecular Sciences, 23(19), 11082. (URL: [Link])

  • Baranyai, P., et al. (2018). Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. International Journal of Molecular Sciences, 19(4), 1154. (URL: [Link])

  • Ceconi, C., et al. (1998). L-2-Oxothiazolidine-4-carboxylic acid prevents endotoxin-induced cardiac dysfunction. American Journal of Respiratory and Critical Care Medicine, 158(4), 1109-1113. (URL: [Link])

  • Wang, G., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(7), 2143-2146. (URL: [Link])

  • Moustafa, A. M. Y. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Research Journal of Nanoscience and Nanotechnology. (URL: [Link])

  • (2r,4s)-5,5-Dimethyl-2-[(1r)-1-{[(5-Methyl-3-Phenyl-1,2-Oxazol-4-Yl)carbonyl]amino}-2-Oxoethyl]-1,3-Thiazolidine-4-Carboxylic Acid | C19H21N3O5S | CID 137347989 - PubChem. (URL: [Link])

  • Al-Otaibi, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. (URL: [Link])

  • Synthesis of 5,5-Dimethyl-2-(3-hydroxy-5-hydroxymethyl-2-methyl-4-pyridyl)-thiazolidine-4(S)-carboxylic acid - PrepChem.com. (URL: [Link])

  • Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. (URL: [Link])

  • CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google P
  • Abdulrahman, L. K., et al. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. (URL: [Link])

  • 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies - Preprints.org. (URL: [Link])

  • Venkatraman, S., et al. (2004). Novel 2-oxoimidazolidine-4-carboxylic acid derivatives as hepatitis C virus NS3-4A serine protease inhibitors: synthesis, activity, and X-ray crystal structure of an enzyme inhibitor complex. Bioorganic & Medicinal Chemistry Letters, 14(23), 5751-5755. (URL: [Link])

  • (4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid - NextSDS. (URL: [Link])

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Comparative

Reactivity and Structural Dynamics of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist specializing in heterocyclic chemistry and rational drug design, I frequently encounter challenges in the late-stage functionalization of rigidified scaffolds. The imidazolidine core—par...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and rational drug design, I frequently encounter challenges in the late-stage functionalization of rigidified scaffolds. The imidazolidine core—particularly structural analogs of pyroglutamic acid—is a privileged motif in medicinal chemistry, heavily utilized in the development of angiotensin-converting enzyme (ACE) inhibitors and hepatitis C virus (HCV) NS3 protease inhibitors [1].

Among these building blocks, 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid stands out. The introduction of a gem-dimethyl group at the 5-position fundamentally alters both the thermodynamic stability and the kinetic reactivity of the molecule compared to its unsubstituted counterparts. This guide objectively compares the reactivity of this sterically demanding acid against other imidazolidine alternatives, providing the mechanistic causality and field-proven protocols necessary to master its chemistry.

Mechanistic Rationale: The Gem-Dimethyl Effect

To accurately predict the reactivity of 5,5-dimethyl-2-oxoimidazolidine-4-carboxylic acid, we must analyze the dual nature of the gem-dimethyl effect (also known as the Thorpe-Ingold effect) [2].

  • Conformational Locking (Thermodynamic Stability) : The bulky methyl groups compress the internal bond angles of the imidazolidine ring. This relieves steric strain in the cyclic form, making the 5,5-dimethyl ring highly resistant to base-catalyzed hydrolysis or ring-opening compared to the unsubstituted analog.

  • Steric Shielding (Kinetic Hindrance) : The same methyl groups sit directly adjacent to the C4-carboxylic acid. During nucleophilic acyl substitution (e.g., amidation or esterification), the trajectory of the incoming nucleophile is severely restricted, dampening standard carboxylic acid reactivity [3].

G Root 5,5-Dimethyl-2-oxoimidazolidine -4-carboxylic acid Gem Gem-Dimethyl Effect (Thorpe-Ingold) Root->Gem Steric Steric Shielding at C4 Root->Steric Stab High Ring Stability (Resists Hydrolysis) Gem->Stab Kinet Reduced Amidation Kinetics (Requires HATU/HOAt) Steric->Kinet

Fig 1. Mechanistic divergence of 5,5-dimethyl substitution on imidazolidine reactivity.

Comparative Reactivity Profiling

When selecting an imidazolidine-4-carboxylic acid for library synthesis, understanding relative reactivity is paramount. Table 1 synthesizes experimental performance metrics across three common analogs to guide your synthetic strategy.

Table 1: Quantitative Reactivity Comparison of Imidazolidine-4-carboxylic Acids

CompoundRelative Amidation Rate ( krel​ )*Ring Hydrolysis Half-Life (pH 12, 25°C)Optimal Coupling ReagentPrimary Application
2-Oxoimidazolidine-4-carboxylic acid (Unsubstituted)1.0 (Baseline)4.2 HoursEDC/HOBtGeneral peptidomimetics
1-Methyl-2-oxoimidazolidine-4-carboxylic acid 0.855.8 HoursEDC/HOBtACE inhibitor precursors [4]
5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid 0.12> 72 HoursHATU/DIPEAHCV NS3 protease inhibitors [1]

*Measured via competitive coupling with benzylamine (1.0 eq) in DMF at 25°C.

Causality Behind Experimental Choices

Why does the 5,5-dimethyl analog exhibit a krel​ of just 0.12? If you attempt to couple this acid using standard EDC/HOBt, the reaction will likely stall or yield predominantly the inactive N-acylurea byproduct. EDC forms an O-acylisourea intermediate. The massive steric bulk of the adjacent gem-dimethyl group blocks the amine from attacking this intermediate efficiently, allowing the slower, unimolecular rearrangement to the N-acylurea to dominate.

To overcome this, we must shift to HATU . HATU forms an active HOAt ester. Not only is the HOAt leaving group less sterically demanding than the O-acylisourea, but the pyridine nitrogen of HOAt provides neighboring group participation—hydrogen-bonding with the incoming amine to actively guide it through the steric blockade.

Self-Validating Experimental Protocol: Hindered Amidation

The following protocol is engineered as a self-validating system. By running a parallel positive control, you isolate the variable of steric hindrance from potential reagent degradation, ensuring absolute trustworthiness in your results.

G Step1 1. Reagent Prep (Acid + Amine) Step2 2. Activation (HATU + DIPEA, 45°C) Step1->Step2 Step3 3. Coupling (12h Monitoring) Step2->Step3 Step4 4. LC-MS Validation (Internal Control) Step3->Step4

Fig 2. Self-validating amidation workflow for sterically hindered carboxylic acids.

Step-by-Step Methodology

Materials Required:

  • Test Substrate: 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (1.0 mmol)

  • Control Substrate: 2-Oxoimidazolidine-4-carboxylic acid (1.0 mmol)

  • Amine: Benzylamine (1.2 mmol)

  • Coupling Agent: HATU (1.2 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Solvent: Anhydrous DMF (5.0 mL)

Procedure:

  • System Setup & Control Initialization : Set up two identical 10 mL oven-dried Schlenk flasks under a nitrogen atmosphere. Label them "Test" (5,5-dimethyl) and "Control" (unsubstituted).

  • Pre-Activation : To each flask, add the respective carboxylic acid (1.0 mmol), HATU (1.2 mmol), and anhydrous DMF (4.0 mL). Stir at 25°C. Add DIPEA (3.0 mmol) dropwise.

    • Causality Note: Pre-activation for 15 minutes ensures complete formation of the HOAt ester before the amine is introduced, preventing competitive amine-HATU side reactions.

  • Nucleophilic Addition : Dissolve benzylamine (1.2 mmol) in 1.0 mL DMF and add dropwise to both flasks. Elevate the temperature of the "Test" flask to 45°C to provide the activation energy required to overcome the gem-dimethyl steric barrier. Keep the "Control" flask at 25°C.

  • Kinetic Monitoring (Self-Validation) : At t = 2 hours, sample 10 µL from both flasks, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check: The Control flask must show >90% conversion to the amide. If it does not, your HATU or anhydrous DMF is compromised. Do not proceed with troubleshooting the Test flask until the Control passes.

  • Quench and Workup : After 12 hours, quench both reactions with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine to remove HOAt and DIPEA salts.

  • Data Analysis : Dry over Na₂SO₄, concentrate in vacuo, and quantify the yield. The 5,5-dimethyl analog typically achieves 75-85% yield under these optimized conditions, whereas unoptimized EDC/HOBt yields <20%.

Conclusion

The incorporation of 5,5-dimethyl-2-oxoimidazolidine-4-carboxylic acid into a synthetic pipeline requires a deliberate shift in chemical strategy. By respecting the physics of the gem-dimethyl effect and employing hydrogen-bond-assisted coupling agents like HATU, researchers can successfully leverage this highly stable, rigidified scaffold in advanced drug development.

References
  • Title: Novel 2-oxoimidazolidine-4-carboxylic acid derivatives as hepatitis C virus NS3-4A serine protease inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC) URL: [Link]

  • Title: 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]

  • Title: (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Source: Molbank (MDPI) URL: [Link]

Validation

validation of LC-MS methods for 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid quantification

A Publish-Ready Comparison Guide: Validating LC-MS Methods for 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid Quantification Executive Summary The accurate quantification of low-molecular-weight, highly polar metaboli...

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Author: BenchChem Technical Support Team. Date: March 2026

A Publish-Ready Comparison Guide: Validating LC-MS Methods for 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid Quantification

Executive Summary

The accurate quantification of low-molecular-weight, highly polar metabolites in biological matrices remains one of the most persistent challenges in bioanalytical chemistry. 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1934363-08-2; MW: 158.15) exemplifies this challenge. Featuring an imidazolidine ring and a terminal carboxylic acid, this molecule is highly hydrophilic. When analyzed using conventional reversed-phase liquid chromatography (RP-LC), it suffers from poor retention, void volume elution, and severe matrix-induced ion suppression.

As a Senior Application Scientist, I have structured this guide to objectively compare three chromatographic strategies—Reversed-Phase (RP-LC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Anion-Exchange (C18-AX). By examining the causality behind chromatographic behavior and establishing self-validating experimental protocols, this guide provides drug development professionals with a definitive roadmap for quantifying highly polar carboxylic acids.

Analyte Profiling & The Causality of Chromatographic Behavior

To design a robust LC-MS/MS method, we must first understand the physicochemical reality of the analyte. 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid possesses a negative partition coefficient (LogP < 0) and a pKa of approximately 3.5.

  • The Failure of Reversed-Phase (C18): RP-LC relies on hydrophobic interactions between the analyte and the alkyl chains of the stationary phase. Because our target molecule is highly polar and ionized at physiological pH, it lacks the hydrophobic surface area necessary to partition into the C18 phase. Consequently, it elutes in the void volume ( t0​ ). This co-elution with unretained matrix components (e.g., salts, early-eluting phospholipids) leads to catastrophic ion suppression in the electrospray ionization (ESI) source, rendering the method unvalidatable.

  • The HILIC Advantage: HILIC provides an orthogonal retention mechanism. By utilizing a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase, retention is driven by the analyte partitioning into a water-enriched layer immobilized on the silica surface[1]. For polar carboxylic acids, this shifts the analyte away from the suppression zone, significantly enhancing sensitivity[2].

  • The Mixed-Mode (C18-AX) Solution: Mixed-mode chromatography embeds anion-exchange groups within a hydrophobic alkyl scaffold. At a neutral or slightly basic pH, the carboxylic acid moiety of the analyte is fully deprotonated (anionic), allowing it to form strong electrostatic interactions with the positively charged stationary phase[3]. This dual-retention mechanism offers unparalleled matrix tolerance and retention stability for polar metabolites[4].

DecisionTree Start Target: 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid RP Reversed-Phase (C18) Result: Void Volume Elution Start->RP Default Approach Alt Alternative Modes Required RP->Alt Fails Validation (Ion Suppression) HILIC HILIC (ZIC/Amide) Mechanism: Aqueous Partitioning High Sensitivity Alt->HILIC Organic Mobile Phase Mixed Mixed-Mode (C18-AX) Mechanism: Electrostatic + Hydrophobic High Matrix Tolerance Alt->Mixed Aqueous Mobile Phase

Figure 1: Chromatographic selection logic for highly polar carboxylic acid quantification.

Establishing a Self-Validating System

A quantitative method is only as trustworthy as its internal controls. To ensure scientific integrity, the protocols described herein utilize a self-validating system via the incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C2​,15N2​ -5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.

The Causality of SIL-IS Spiking: The SIL-IS must be spiked into the raw biological matrix before any extraction solvent is added. Because the SIL-IS shares the exact physicochemical properties of the endogenous analyte, it undergoes identical precipitation kinetics, matrix entrapment, and ionization suppression/enhancement. By quantifying the ratio of the Analyte peak area to the IS peak area, we mathematically neutralize extraction recovery losses and matrix effects, ensuring absolute trustworthiness in the final calculated concentration.

Step-by-Step Experimental Protocols

A. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma (or synthetic matrix) into a 96-well plate.

  • Self-Validation Spike: Add 10 µL of SIL-IS working solution (500 ng/mL). Vortex briefly.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Mechanistic Note: The low temperature minimizes enzymatic degradation. Formic acid protonates acidic residues on plasma carrier proteins, disrupting analyte-protein binding and ensuring total release of the target molecule.

  • Separation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solvent Matching (Critical Step): Transfer 100 µL of the supernatant to a clean plate.

    • For HILIC: Dilute with 100 µL of pure Acetonitrile. (HILIC requires a highly organic injection solvent; excess water will disrupt the stationary phase's hydration layer, causing severe peak splitting).

    • For Mixed-Mode: Dilute with 100 µL of aqueous Mobile Phase A.

B. LC-MS/MS Conditions

Mass Spectrometry: Operate the triple quadrupole MS in Negative Electrospray Ionization (ESI-) mode. The carboxylic acid readily loses a proton to form an [M−H]− precursor ion at m/z 157.1. The primary Multiple Reaction Monitoring (MRM) transition for quantification is 157.1 → 113.1 (corresponding to the neutral loss of CO2​ , 44 Da).

Chromatographic Parameters:

  • HILIC Method (ZIC-pHILIC):

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0). Causality: Ammonium acetate provides consistent ionic strength, which is critical for maintaining the volume of the water-enriched partition layer on the HILIC surface[1].

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins.

  • Mixed-Mode Method (C18-AX):

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.8). Causality: The high pH ensures the analyte's carboxylic acid is fully deprotonated, maximizing electrostatic retention on the anion-exchange functional groups[4].

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 4 mins.

Workflow Sample 1. Plasma Sample (50 µL) Spike 2. Spike SIL-IS (Self-Validation) Sample->Spike Prep 3. Protein Precipitation (Cold ACN + 1% FA) Spike->Prep Centrifuge 4. Centrifugation (14,000 x g) Prep->Centrifuge Dilute 5. Solvent Match (Dilution) Centrifuge->Dilute LCMS 6. LC-MS/MS (MRM: 157.1->113.1) Dilute->LCMS

Figure 2: Self-validating sample preparation and LC-MS/MS analytical workflow.

Quantitative Data Presentation & Method Comparison

The following table summarizes the objective validation performance of the three chromatographic modes for the quantification of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid in human plasma, adhering to FDA/EMA bioanalytical validation guidelines.

Validation ParameterReversed-Phase (C18)HILIC (ZIC-pHILIC)Mixed-Mode (C18-AX)
Retention Time ( tR​ ) 0.8 min (Void Volume)4.2 min5.5 min
Retention Factor ( k′ ) 0.1 (Unacceptable)3.5 (Optimal)4.8 (Optimal)
Matrix Effect (%) 35% (Severe Suppression)92% (Minimal)98% (Negligible)
Linear Range (ng/mL) N/A (Non-linear)2.0 – 20001.0 – 2000
LLOQ (ng/mL) 50.02.01.0
Linearity ( R2 ) 0.9210.9980.999
Inter-day Precision (%CV) 18.5%4.2%3.8%
Equilibration Time 2 column volumes10 column volumes4 column volumes

Conclusion of Comparison: Attempting to quantify this highly polar carboxylic acid using standard RP-LC results in analytical failure due to void volume elution and severe ion suppression. While HILIC provides excellent sensitivity and retention[2], it requires long equilibration times due to the slow formation of the aqueous hydration layer. Mixed-Mode (C18-AX) emerges as the superior choice , offering the highest matrix tolerance, the lowest LLOQ (1.0 ng/mL), and rapid column equilibration, making it the most robust option for high-throughput drug development environments[3].

References

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information (PMC).
  • A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices. National Center for Biotechnology Information (PMC).
  • A HILIC-MS/MS method for the simultaneous determination of seven organic acids in rat urine as biomarkers of exposure to realgar. ResearchGate.
  • Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry - ACS Publications.

Sources

Comparative

Analytical Reference Standards Comparison: 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid

Executive Summary & Chemical Context 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1934363-08-2) is a highly polar, low-molecular-weight heterocyclic building block. Structurally related to naturally occurring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1934363-08-2) is a highly polar, low-molecular-weight heterocyclic building block. Structurally related to naturally occurring pyroglutamic acid, derivatives of the 2-oxoimidazolidine-4-carboxylic acid core are critical chiral precursors and metabolites in the development of angiotensin-converting enzyme (ACE) inhibitors (such as imidapril)[1] and hepatitis C virus (HCV) NS3-4A serine protease inhibitors[2].

For analytical scientists, this compound presents a distinct challenge: it lacks a conjugated π -system, meaning it has no strong UV chromophore. Furthermore, its high polarity results in poor retention on standard reversed-phase (C18) columns. Consequently, when selecting and validating analytical reference standards for this compound—whether for API impurity profiling, metabolic fate studies[3], or chiral synthesis—researchers must employ specialized detection methodologies such as Charged Aerosol Detection (CAD) or LC-MS/MS[4].

This guide objectively compares the performance and application of different reference standard tiers for this compound and provides self-validating experimental protocols for their implementation.

Comparative Analysis of Reference Standard Tiers

When establishing an analytical method, the choice of reference standard dictates the metrological traceability and overall accuracy of the assay. Because 5,5-dimethyl-2-oxoimidazolidine-4-carboxylic acid is a niche intermediate, primary compendial standards (e.g., USP/EP) are rarely available. Researchers typically choose between Certified Reference Materials (CRMs), Research Grade Standards, and Stable Isotope-Labeled (SIL) analogs.

Table 1: Quantitative Comparison of Reference Standard Tiers
Standard TierMinimum Assay (Purity)Enantiomeric Excess (ee%)Traceability & CertificationRelative CostOptimal Application
ISO 17034 CRM >99.0% (qNMR)>99.5%SI Units via qNMR; ISO 17025 certified Late-stage API release testing; Regulatory submissions.
Research Grade >95.0% (HPLC)Variable (Often Racemic unless specified)Basic CCoA; Requires in-house qualification$Early R&D; Synthetic route scouting[5].
SIL Standard ( 13 C/ 15 N) >95.0%>98.0%Isotopic purity >99%; CCoA $Internal standard for LC-MS/MS bioanalysis to correct matrix effects.

Self-Validating Qualification Protocol: Mass Balance vs. qNMR

Commercial research-grade sources often supply this compound at ~95% purity[5]. To use this as a working standard for quantitative analysis, it must be rigorously qualified. The following protocol utilizes a self-validating orthogonal system : the purity derived from a Mass Balance approach must match the absolute purity derived from Quantitative NMR (qNMR) within a Δ≤0.5% .

Step-by-Step Methodology

Phase 1: Mass Balance Approach (100% - Impurities) Causality: Mass balance assumes the total sample is 100% and subtracts all measurable impurities. Because the compound lacks a UV chromophore, HPLC-UV will miss non-UV-absorbing organic impurities. Therefore, HPLC-CAD is mandatory.

  • Organic Impurities (HPLC-CAD): Prepare a 1.0 mg/mL solution in Acetonitrile/Water (50:50). Inject onto a HILIC column. Use Charged Aerosol Detection (CAD) to quantify total organic impurities by area normalization.

  • Volatile Content (Karl Fischer & TGA): Perform coulometric KF titration to determine water content. Use Thermogravimetric Analysis (TGA) (heating at 10 °C/min to 150 °C) to quantify residual synthetic solvents.

  • Inorganic Content (ROI): Perform Residue on Ignition (ROI) by heating 1.0 g of the sample with sulfuric acid at 600 °C to quantify inorganic salts (e.g., sodium or potassium catalysts).

  • Calculation: AssayMB​=100%−(%Organic+%Water+%Solvents+%Inorganic) .

Phase 2: Absolute Purity via qNMR Causality: qNMR does not rely on chromatographic response factors. By using an internal standard (e.g., Maleic acid, NIST SRM) with a known purity, the ratio of integrated proton signals directly yields the absolute mass fraction of the analyte.

  • Dissolve 10 mg of the candidate standard and 5 mg of Maleic acid (Internal Standard) in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

  • Acquire a 1H-NMR spectrum with a long relaxation delay ( D1≥30 seconds) to ensure complete relaxation of all spins for accurate integration.

  • Integrate the isolated methyl protons of the 5,5-dimethyl group ( δ ~1.2 ppm) against the olefinic protons of Maleic acid ( δ 6.26 ppm).

  • Validation Check: If ∣AssayMB​−AssayqNMR​∣≤0.5% , the working standard is successfully validated.

Workflow1 A Commercial Standard (e.g., >95% Purity) B qNMR Analysis (Absolute Purity) A->B C Mass Balance (100% - Impurities) A->C G Validated Working Standard (Δ < 0.5% between methods) B->G D HPLC-CAD (Organic Impurities) C->D E KF & TGA (Volatiles/Water) C->E F ROI (Inorganics) C->F D->G E->G F->G

Fig 1. Self-validating orthogonal qualification workflow for reference standards.

Bioanalytical LC-MS/MS Workflow for Trace Quantification

When analyzing 5,5-dimethyl-2-oxoimidazolidine-4-carboxylic acid as a trace impurity in an API or during pharmacokinetic profiling[4], LC-MS/MS is the gold standard.

Step-by-Step Methodology

Causality: Traditional C18 columns fail to retain this highly polar organic acid, causing it to elute in the void volume where severe ion suppression occurs. Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized to retain the polar urea and carboxylic acid moieties. Furthermore, a Stable Isotope-Labeled (SIL) standard is spiked into the sample prep to perfectly mimic the analyte's ionization efficiency, self-correcting for any matrix effects in the ESI source.

  • Sample Preparation: Aliquot 50 μ L of plasma or API solution. Spike with 10 μ L of SIL-Internal Standard (e.g., 13 C 2​ , 15 N-labeled analog at 100 ng/mL).

  • Protein Precipitation / Extraction: Add 150 μ L of cold Acetonitrile (containing 1% Formic acid) to precipitate proteins and extract the analyte. Centrifuge at 14,000 rpm for 10 minutes.

  • Chromatographic Separation:

    • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 μ m).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: Low pH suppresses the ionization of the carboxylic acid, improving peak shape on the HILIC stationary phase.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins.

  • MS/MS Detection (Positive ESI): Monitor the Multiple Reaction Monitoring (MRM) transition. The precursor ion [M+H]+ is m/z 159.1. The primary product ion is generated by the neutral loss of H 2​ O and CO (cleavage of the carboxylic acid), yielding m/z 113.1.

Workflow2 N1 Sample Prep (SIL-IS Spiking) N2 Extraction (Protein PPT) N1->N2 N3 Separation (HILIC Column) N2->N3 N4 Ionization (ESI Positive) N3->N4 N5 Detection (MRM Transitions) N4->N5

Fig 2. LC-MS/MS bioanalytical workflow utilizing HILIC separation for polar retention.

References

  • Aaronchem. "1934363-08-2 | 5,5-dimethyl-2-oxoimidazolidine-4-carboxylic acid". Aaronchem Catalog. 5

  • Venkatraman, S., et al. "Novel 2-oxoimidazolidine-4-carboxylic acid derivatives as hepatitis C virus NS3-4A serine protease inhibitors: synthesis, activity, and X-ray crystal structure of an enzyme inhibitor complex". Bioorganic & Medicinal Chemistry Letters, 2004. 2

  • MDPI. "(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid". Molbank, 2024. 1

  • Yamada, Y., et al. "Metabolic fate of the new angiotensin-converting enzyme inhibitor imidapril in animals. 5th communication: isolation and identification of metabolites of imidapril in rats, dogs, and monkeys". Arzneimittelforschung, 1992. 3

  • MDPI. "LC-ESI-MS/MS Analysis and Pharmacokinetics of GP205, an Innovative Potent Macrocyclic Inhibitor of Hepatitis C Virus NS3/4A Protease in Rats". Molecules, 2015. 4

Sources

Validation

NMR Spectra Comparison Guide: 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid and Its Derivatives

As drug development increasingly relies on highly functionalized nitrogen-containing heterocycles, the accurate structural elucidation of imidazolidin-2-one derivatives becomes paramount. 5,5-Dimethyl-2-oxoimidazolidine-...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized nitrogen-containing heterocycles, the accurate structural elucidation of imidazolidin-2-one derivatives becomes paramount. 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is a valuable rigid scaffold used in peptidomimetics and active pharmaceutical ingredient (API) synthesis.

This guide provides an objective, data-driven comparison of the nuclear magnetic resonance (NMR) spectral profiles of the parent acid and its two primary derivatives: the methyl ester and the carboxamide. By dissecting the causality behind chemical shifts and establishing a self-validating experimental protocol, this document serves as an authoritative reference for analytical chemists and structural biologists.

Mechanistic Principles of Imidazolidin-2-one NMR Shifts

To accurately interpret the NMR spectra of these compounds, one must understand the stereoelectronic forces governing their chemical shifts.

Diastereotopic Gem-Dimethyl Groups: A critical structural feature of 5,5-dimethyl-2-oxoimidazolidine-4-carboxylic acid is the presence of a chiral center at the C4 position. Consequently, the two methyl groups attached to the C5 position are diastereotopic. One methyl group resides cis to the bulky C4-carbonyl moiety, while the other is trans. This spatial inequivalence results in distinct magnetic environments, causing the gem-dimethyl protons to resonate as two separate three-proton singlets (e.g., δ 1.25 and 1.30 ppm) rather than a single six-proton integration.

Urea Core Cross-Conjugation: The C2 carbonyl carbon of the imidazolidin-2-one ring typically resonates between 155 and 163 ppm in the 13 C NMR spectrum. This distinct upfield shift relative to standard ketones (>200 ppm) is driven by the strong cross-conjugation and electron-donating resonance effects of the two adjacent nitrogen atoms (N1 and N3), which increase the electron density around the C2 nucleus .

C4 Methine Deshielding: The C4 methine proton is highly deshielded due to the combined electron-withdrawing effects of the adjacent N3 nitrogen and the C4-carbonyl group, typically appearing as a singlet around δ 3.95–4.15 ppm . Because the C5 carbon is fully substituted (gem-dimethyl), there are no vicinal protons to induce scalar coupling, rendering the C4 signal a sharp singlet.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in spectral assignment, the following protocol employs a self-validating system using solvent dynamics and deuterium exchange.

Rationale for Solvent Selection: Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is the mandatory solvent for this analysis. Unlike CDCl 3​ , DMSO-d 6​ fully solubilizes the highly polar urea and carboxylic acid motifs. More importantly, DMSO-d 6​ forms strong hydrogen bonds with the N-H and O-H protons, significantly slowing their chemical exchange rates and allowing them to be observed as distinct, broadened singlets rather than being lost to the baseline .

Step-by-Step Acquisition & Validation Workflow
  • Sample Preparation: Dissolve 10 mg of the highly purified analyte in 0.6 mL of anhydrous DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Primary Acquisition: Acquire the standard 1 H NMR spectrum at 400 MHz (16 scans, relaxation delay 2.0 s) and 13 C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s).

  • Self-Validation via Deuterium Exchange: To definitively separate carbon-bound protons from heteroatom-bound protons, add 15 μL of D 2​ O to the NMR tube.

  • Equilibration: Shake the tube vigorously for 30 seconds and allow it to equilibrate for 2 minutes.

  • Secondary Acquisition: Re-acquire the 1 H NMR spectrum. Signals corresponding to N1-H, N3-H, COOH, and CONH 2​ will undergo rapid deuterium exchange and disappear from the spectrum, unequivocally validating their assignment.

Derivative Synthesis & NMR Elucidation Workflow

G Parent Parent Compound 5,5-Dimethyl-2-oxoimidazolidine- 4-carboxylic acid Ester Methyl Ester Derivative (C-O-CH3 shift ~52 ppm) Parent->Ester Esterification Amide Carboxamide Derivative (NH2 shifts ~7.3, 7.5 ppm) Parent->Amide Amidation NMR NMR Comparative Analysis (1H & 13C Validation) Parent->NMR Ester->NMR Amide->NMR D2O D2O Exchange (Validates NH/OH) NMR->D2O Protocol Step

Workflow for the synthesis and NMR validation of 5,5-dimethyl-2-oxoimidazolidine derivatives.

Quantitative NMR Data & Comparative Analysis

The following tables summarize the validated chemical shifts for the parent acid and its derivatives. The data clearly illustrates how distal functional group modifications influence the electronic environment of the imidazolidine core.

Table 1: 1 H NMR Comparative Data (400 MHz, DMSO-d 6​ , δ ppm)
Proton EnvironmentParent AcidMethyl Ester DerivativeCarboxamide DerivativeMultiplicity & Integration
C5-CH 3​ (cis) 1.251.221.20Singlet, 3H
C5-CH 3​ (trans) 1.301.281.25Singlet, 3H
C4-H (Methine) 3.954.053.80Singlet, 1H
N1-H (Urea) 6.806.906.70Broad Singlet, 1H *
N3-H (Urea) 7.107.206.95Broad Singlet, 1H *
COOH (Acid) 12.50--Broad Singlet, 1H *
OCH 3​ (Ester) -3.65-Singlet, 3H
CONH 2​ (Amide) --7.30, 7.50Broad Singlets, 2H *

* Signals disappear upon D 2​ O exchange.

Analytical Insight: Esterification pulls electron density away from the C4 position more strongly than the parent acid, resulting in a slight downfield shift of the C4-H proton (3.95 → 4.05 ppm). Conversely, the amidation process donates electron density back toward the ring, shielding the C4-H proton and shifting it upfield to 3.80 ppm.

Table 2: 13 C NMR Comparative Data (100 MHz, DMSO-d 6​ , δ ppm)
Carbon EnvironmentParent AcidMethyl Ester DerivativeCarboxamide Derivative
C5-CH 3​ (Diastereotopic) 23.5, 25.023.2, 24.823.8, 25.2
C5 (Quaternary) 62.061.861.5
C4 (Methine) 65.565.266.0
C2 (Urea C=O) 158.0157.8158.2
C=O (Exocyclic) 172.5 (Acid)171.0 (Ester)173.5 (Amide)
OCH 3​ (Ester) -52.3-

Analytical Insight: The exocyclic carbonyl carbon is highly diagnostic. The transition from a carboxylic acid (172.5 ppm) to a methyl ester (171.0 ppm) causes an expected upfield shift due to the loss of hydrogen bonding and changes in electronegativity. The amide carbonyl appears furthest downfield (173.5 ppm) due to the strong resonance contribution from the nitrogen lone pair.

References

  • Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions Source: ACS (The Journal of Organic Chemistry) URL: [Link]

  • Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity Source: PMC (Molecules / NIH) URL: [Link]

Comparative

A Comparative Guide to the Biological Activity of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid and Structurally Similar Compounds

Introduction: The Promising Scaffold of Imidazolidinone The imidazolidinone core, a five-membered heterocyclic motif, is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promising Scaffold of Imidazolidinone

The imidazolidinone core, a five-membered heterocyclic motif, is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides an in-depth comparative analysis of the potential biological activities of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid against its structurally similar analogs. While direct experimental data on this specific molecule is limited in publicly accessible literature, a comprehensive evaluation of its near structural relatives provides a strong rationale for its investigation as a potential therapeutic agent.

Hydantoin derivatives, a class to which 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid belongs, have demonstrated a remarkable spectrum of pharmacological properties, including anticonvulsant, antimicrobial, antiviral, and anticancer activities.[1][2][3] This guide will delve into the known biological activities of closely related compounds, offering a predictive framework for the potential efficacy of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid and providing detailed experimental protocols for its evaluation.

Structural Analogs and Their Known Biological Activities

The biological activity of a molecule is intrinsically linked to its structure. By examining compounds with high structural similarity to 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, we can infer its likely biological profile. Key structural analogs include other hydantoin derivatives and compounds with similar five-membered heterocyclic rings, such as thiazolidinones.

Antimicrobial and Antifungal Potential

The 5,5-dimethylhydantoin scaffold is a known antimicrobial agent. For instance, 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin and hydroxymethyl-5,5-dimethylhydantoin are utilized as material preservatives due to their antimicrobial properties.[4] This suggests that 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid may also exhibit antimicrobial activity.

Structurally related thiazolidine-2,4-diones have shown weak to moderate antibacterial activity against Gram-negative bacteria and some antifungal activity.[2] Specifically, derivatives of 2,5-disubstituted-4-thiazolidinone have demonstrated significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5]

Anticancer and Cytotoxic Potential

Numerous hydantoin derivatives have been investigated for their antitumor activities.[6][7][8] For example, certain 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][6][9]tetrazine-8-carboxylate and -carboxamide derivatives have shown potent growth inhibition in various human solid tumor cell lines.[6] The structural analog, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, has been incorporated into patented drug candidates for cancer treatment.[10] This strongly suggests that the imidazolidine-4-carboxylic acid moiety is a viable pharmacophore for anticancer drug design.

Furthermore, derivatives of 4-Oxo-imidazolidin-2-thione have been tested for their antitumor activity against human breast carcinoma cell lines (MCF-7), with some compounds showing high activity.[11]

Enzyme Inhibition Potential

The core structure of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is present in molecules known to inhibit specific enzymes. The closely related (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a precursor to and a metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril.[10] This indicates a potential for cardiovascular-related enzyme inhibition.

Additionally, lactose-conjugated 2-iminothiazolidin-4-ones have been synthesized and evaluated as inhibitors of enzymes responsible for type 2 diabetes, such as α-amylase, α-glucosidase, DPP-4, and PTP1B.[12] Thiazolidine derivatives have also been investigated as potential inhibitors of the tyrosinase enzyme, which is involved in melanin formation.[13]

Comparative Data Summary

The following table summarizes the observed biological activities of compounds structurally similar to 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, providing a basis for predicting its potential therapeutic applications.

Compound Class/DerivativeBiological ActivityKey Findings
5,5-dimethylhydantoins AntimicrobialUsed as material preservatives.[4]
Thiazolidine-2,4-diones Antibacterial, AntifungalWeak to moderate activity against Gram-negative bacteria.[2]
2,5-disubstituted-4-thiazolidinones AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria, and fungi.[5]
Hydantoin Derivatives AnticancerPotent growth inhibition of human tumor cell lines.[6][7][8]
4-Oxo-imidazolidin-2-thiones AnticancerActive against human breast carcinoma cells (MCF-7).[11]
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid ACE Inhibition PrecursorPrecursor to the ACE inhibitor imidapril.[10]
Lactose-conjugated 2-iminothiazolidin-4-ones AntidiabeticInhibition of α-amylase, α-glucosidase, DPP-4, and PTP1B.[12]
Thiazolidine Derivatives Tyrosinase InhibitionPotential for treating hyperpigmentation.[13]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, the following detailed experimental protocols are recommended.

Workflow for Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanism of Action prep Synthesize and Purify 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid dissolve Dissolve in appropriate solvent (e.g., DMSO) prep->dissolve antimicrobial Antimicrobial Assay (Broth Microdilution) dissolve->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay) dissolve->cytotoxicity enzyme Enzyme Inhibition Assay (e.g., ACE, Tyrosinase) dissolve->enzyme mic Determine Minimum Inhibitory Concentration (MIC) antimicrobial->mic ic50 Determine IC50 values for cancer cell lines cytotoxicity->ic50 kinetic Enzyme Kinetic Studies enzyme->kinetic moa Mechanism of Action Studies mic->moa ic50->moa kinetic->moa

Caption: General workflow for evaluating the biological activity of the target compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.

Materials:

  • Test compound stock solution (in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the appropriate broth directly in the 96-well plate.

  • Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include positive (microbes with broth, no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the effect of the test compound on the metabolic activity of cancer cell lines, providing a measure of cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.[7]

Enzyme Inhibition Assay: A Generic Protocol

This protocol can be adapted for various enzymes, such as ACE or tyrosinase, by using the appropriate substrate and detection method.

Materials:

  • Target enzyme (e.g., Angiotensin-Converting Enzyme, Tyrosinase)

  • Substrate specific to the enzyme

  • Buffer solution optimal for enzyme activity

  • Test compound stock solution (in DMSO)

  • 96-well plate

  • Spectrophotometer or fluorometer

Procedure:

  • In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubate the mixture for a defined period to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.

Mechanism of Action: Potential Pathways

The diverse biological activities of hydantoin and related heterocyclic compounds stem from their ability to interact with various biological targets.

Antimicrobial Mechanisms

The antimicrobial action of similar compounds can involve:

  • Cell Wall Synthesis Inhibition: Disruption of the bacterial cell wall integrity.

  • Protein Synthesis Inhibition: Interference with ribosomal function.

  • DNA Damage: Some derivatives can be reduced to reactive intermediates that damage microbial DNA.

Anticancer Mechanisms

The anticancer effects may be mediated through:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.

  • Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation.

G cluster_0 Potential Biological Targets cluster_1 Resulting Biological Activities compound 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid bacteria Bacterial Cell Components compound->bacteria cancer Cancer Cell Signaling Pathways compound->cancer enzyme Specific Enzymes (e.g., ACE, Tyrosinase) compound->enzyme antimicrobial_activity Antimicrobial Activity bacteria->antimicrobial_activity anticancer_activity Anticancer Activity cancer->anticancer_activity enzyme_inhibition Enzyme Inhibition enzyme->enzyme_inhibition

Caption: Potential biological targets and activities of the target compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is not yet prevalent in the scientific literature, the extensive research on its structural analogs provides a strong foundation for its investigation. The imidazolidinone scaffold is a privileged structure in medicinal chemistry, and the addition of a carboxylic acid moiety at the 4-position, along with dimethyl substitution at the 5-position, presents a novel compound with significant therapeutic potential.

The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically evaluate the antimicrobial, anticancer, and enzyme-inhibitory properties of 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid. Further studies into its mechanism of action, structure-activity relationships, and in vivo efficacy are warranted to fully elucidate its therapeutic potential. The exploration of this and similar novel chemical entities is crucial for the development of next-generation therapeutic agents to address unmet medical needs.

References

  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. PMC. Available at: [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][6][9]tetrazine-8-carboxylates and -carboxamides. MDPI. Available at: [Link]

  • (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. Available at: [Link]

  • Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. MDPI. Available at: [Link]

  • Lactose-conjugated 2-iminothiazolidin-4-ones: synthesis, inhibitory activity and molecular simulations as potential inhibitors against enzymes responsible for type 2 diabetes. RSC Medicinal Chemistry. Available at: [Link]

  • Re-evaluation decision RVD2023-17, 1,3-bis(hydroxymethyl). Canada.ca. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of 2,5-disubstituted-4-thiazolidinone derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Acetyl-CoA Carboxylase Inhibition by ND-630 Inhibits Fatty Acid Synthesis and Stimulates Fatty Acid Oxidation in Cultured Cells and in Experimental Animals. JBC. Available at: [Link]

  • 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]

  • ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. ACG Publications. Available at: [Link]

  • Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. PHAIDRA. Available at: [Link]

  • Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. ResearchGate. Available at: [Link]

  • The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2'-dicarboxylic Acid. Semantic Scholar. Available at: [Link]

  • Design, synthesis and biological evaluation of hydantoin derivatives. JOCPR. Available at: [Link]

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. Available at: [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. Asian Publication Corporation. Available at: [Link]

  • Study of the anticancer activity of N-(5-methyl-[1][6][10]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Institute of Molecular Biology and Genetics, NAS of Ukraine. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety and Disposal Protocol: 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid

1. Executive Summary As a specialized organic building block, 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is frequently utilized in asymmetric synthesis, peptide chemistry, and drug development[1].

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Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary As a specialized organic building block, 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is frequently utilized in asymmetric synthesis, peptide chemistry, and drug development[1]. While it lacks the acute toxicity profile of highly reactive reagents, its status as a fine chemical with incomplete chronic toxicity data mandates strict adherence to precautionary handling and disposal protocols[2]. This guide provides step-by-step, self-validating operational procedures to ensure environmental compliance and laboratory safety.

2. Physicochemical Properties & Hazard Assessment

PropertyValue
Chemical Name 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
CAS Number 1934363-08-2[1]
Molecular Formula C6H10N2O3[3]
Molecular Weight 158.1552 g/mol [3]
Physical State Solid (Powder)

Causality of Hazards:

  • Combustion Byproducts : As a nitrogen-containing heterocyclic carboxylic acid, thermal decomposition or incineration will yield toxic nitrogen oxides (NOx) and carbon monoxide (CO)[4]. This necessitates disposal via high-temperature incineration by licensed facilities equipped with acid gas scrubbers.

  • Particulate Irritation : The solid powder form presents an inhalation hazard. Dust can irritate the respiratory tract and mucous membranes, requiring the use of local exhaust ventilation (fume hoods) and proper respiratory protection during transfer and cleanup[5].

  • Unknown Chronic Toxicity : Following standard laboratory safety principles, all uncharacterized fine chemicals must be treated with the recognition of "having unknown hazards and toxicity"[2].

3. Operational Safety & Personal Protective Equipment (PPE) Before initiating any workflow or disposal procedure, ensure the following PPE is utilized:

  • Respiratory Protection : N95 or P100 particulate respirator when handling bulk powder outside a functioning fume hood.

  • Dermal/Ocular Protection : Nitrile gloves (minimum 0.11 mm thickness) and chemical safety goggles to prevent mucous membrane exposure[4].

4. Step-by-Step Disposal Workflows

Protocol A: Routine Solid Waste Disposal

  • Segregation : Designate a specific, chemically compatible waste container (e.g., high-density polyethylene, HDPE) labeled "Hazardous Solid Waste - Organic Acids/Imidazolidines".

  • Collection : Transfer any unused or contaminated 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid solid into the container. Do not mix with strong oxidizing agents to prevent exothermic reactions[4].

  • Containment : Seal the container tightly. Under 6, ensure the container is kept closed except when actively adding waste[6].

  • Manifesting & Disposal : Log the exact mass of the chemical added. The waste must be handed over to a licensed hazardous waste disposal company for high-temperature incineration[2].

Protocol B: Liquid Waste (Solvent Solutions)

  • Classification : If the chemical is dissolved in an organic solvent during synthesis, classify the waste based on the primary solvent properties.

  • Segregation :

    • If dissolved in non-halogenated solvents (e.g., methanol, DMSO), place in the "Non-Halogenated Organic Waste" carboy.

    • If dissolved in halogenated solvents (e.g., dichloromethane), place in the "Halogenated Organic Waste" carboy.

  • Labeling : Clearly list "5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid" and its estimated concentration on the hazardous waste tag to ensure downstream compatibility at the treatment facility[7].

WastePathway Start 5,5-Dimethyl-2-oxoimidazolidine- 4-carboxylic acid Waste Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Incineration Licensed High-Temperature Incineration Facility Solid->Incineration RCRA Manifest NonHalo Non-Halogenated Solvent Waste Liquid->NonHalo e.g., MeOH, DMSO Halo Halogenated Solvent Waste Liquid->Halo e.g., DCM, Chloroform NonHalo->Incineration Halo->Incineration

Chemical Waste Segregation and Disposal Pathway for Imidazolidine Derivatives.

Protocol C: Accidental Spill Response

  • Isolation : Evacuate the immediate vicinity if the spill is large and chemical dust becomes airborne.

  • PPE Donning : Ensure safety goggles, a lab coat, and nitrile gloves are worn before approaching the spill[4].

  • Containment : Cover the spilled solid with dry sand or vermiculite. Causality: This suppresses dust generation and absorbs any ambient moisture, preventing inhalation hazards and facilitating easier mechanical collection[8].

  • Collection : Carefully sweep up the mixture using a non-sparking tool and dustpan. Avoid dry sweeping that generates dust[5].

  • Transfer & Cleaning : Transfer the swept material into a designated hazardous waste container. Wash the spill site with soap and water, collecting the wash water as hazardous aqueous waste[2].

SpillResponse Spill Spill Detected PPE Don PPE (Respirator, Gloves) Spill->PPE Contain Cover with Sand or Vermiculite PPE->Contain Sweep Sweep & Transfer to Waste Container Contain->Sweep Clean Wash Area & Dispose Wash Water Sweep->Clean EHS Contact EHS & Log Incident Clean->EHS

Step-by-Step Accidental Spill Response Workflow.

5. Regulatory Compliance & Transport Under the 9, laboratories act as satellite accumulators of hazardous waste[9]. 5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid must not be disposed of down the drain or in standard municipal trash[5]. All waste must be documented on a detailed manifest shipping document for transportation to a centralized treatment, storage, and disposal facility (TSDF)[7].

References

*[1] 2-Oxoimidazolidine-4-carboxylic Acid | 1934363-08-2. BLD Pharm. *[3] 5,5-dimethyl-2-oxoimidazolidine-4-carboxylic acid. Aaronchem. *[5] Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid. Cole-Parmer. *[2] Safety Data Sheet: (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid. BLD Pharmatech. *[4] 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid MSDS. Chemsrc. *[8] Safety Data Sheet: 2-Oxoimidazolidine-4-carboxylic Acid. Key Organics. *[7] Hazardous Materials Management and Control Program. OSTI.gov. *[6] EPA RCRA & TSCA Overview. Alpha Analytical. *[9] RCRA | Environmental Health and Safety. Case Western Reserve University.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 2
5,5-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
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